Isogambogenic acid
Description
Properties
IUPAC Name |
4-[7-(3,7-dimethylocta-2,6-dienyl)-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isogambogenic Acid: A Technical Guide to Its Natural Sourcing and Isolation for Research and Development
For Immediate Release
Wuhan, China – December 7, 2025 – Isogambogenic acid, a potent caged xanthone, has emerged as a significant molecule of interest for researchers in oncology and angiogenesis. This technical guide provides an in-depth overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Primary Natural Source
The principal natural source of this compound is the dried latex, known as gamboge, obtained from the tree Garcinia hanburyi Hook. f.[1][2]. This tree is native to the rainforests of Southeast Asia, including countries like Vietnam, Thailand, and Cambodia. The resin of G. hanburyi is a rich reservoir of various cytotoxic and bioactive caged xanthones, with this compound being a notable constituent.[1] While other species of the Garcinia genus are known to produce a variety of bioactive compounds, Garcinia hanburyi is the most cited source for this particular acid.
Quantitative Yield of this compound
Precise quantitative data for the yield of this compound from Garcinia hanburyi is not extensively reported in publicly available literature. However, studies on the phytochemical composition of the resin provide some context. For instance, a study on the stem bark of G. hanburyi detailed the isolation of several xanthones. From an initial 2.1 kg of dried stem bark, a dichloromethane (DCM) extract of 71.9 g was obtained. Subsequent chromatographic separation of fractions of this extract yielded various xanthones. While the exact yield of this compound was not specified, the isolation of related major constituents like gambogic acid and isogambogic acid in the range of tens of milligrams from several grams of a fraction suggests that the yield of individual xanthones is relatively low.
For researchers seeking to acquire this compound, direct purchase from specialized chemical suppliers who perform large-scale extractions may be a more efficient route than attempting isolation from raw gamboge on a laboratory scale.
The following table summarizes the known sources of this compound and related compounds.
| Compound | Natural Source | Plant Part |
| This compound | Garcinia hanburyi Hook. f. | Dried latex (Gamboge), Stem bark |
| Gambogic acid | Garcinia hanburyi Hook. f. | Dried latex (Gamboge), Stem bark |
| Isogambogic acid | Garcinia hanburyi Hook. f. | Stem bark |
| Other Caged Xanthones | Garcinia hanburyi Hook. f. | Dried latex (Gamboge), Stem bark, Fruits |
Experimental Protocol for Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound from the stem bark of Garcinia hanburyi, adapted from established phytochemical procedures for related xanthones.
1. Plant Material Preparation and Extraction:
-
Drying and Grinding: The collected stem bark of G. hanburyi is first dried to a constant weight, typically in an oven at a controlled temperature (e.g., 45°C) for several days. The dried bark is then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol at room temperature. This can be facilitated by methods such as maceration with sonication. The extraction is typically repeated multiple times (e.g., 3 times with 3 L of methanol for 2.1 kg of powdered bark) to ensure maximum recovery of the target compounds.
-
Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
-
The crude methanolic extract is suspended in water and then partitioned successively with solvents of increasing polarity. A common partitioning solvent for caged xanthones is dichloromethane (DCM). This step separates compounds based on their polarity, with the less polar xanthones like this compound preferentially partitioning into the DCM layer.
-
The DCM fraction is collected and concentrated under reduced pressure to yield a DCM extract enriched with caged xanthones.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The DCM extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of non-polar to polar solvents, typically a mixture of n-hexane and acetone or n-hexane and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
Reversed-Phase (C18) Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using reversed-phase (C18) column chromatography. The mobile phase is typically a mixture of methanol and water. This step is crucial for separating closely related xanthone isomers.
-
Final Purification: The fractions containing this compound may require further rounds of column chromatography, potentially using different solvent systems, to achieve high purity. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-angiogenic and anti-cancer activities, by targeting several key signaling pathways.
VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. This compound has been found to inhibit VEGFR2 signaling, thereby suppressing the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Akt/MAPK Signaling Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate cell proliferation, survival, and apoptosis. This compound has been demonstrated to modulate these pathways, contributing to its anti-cancer effects.
Caption: Inhibition of Akt and MAPK signaling pathways by this compound.
Conclusion
This compound, sourced from the gamboge of Garcinia hanburyi, represents a promising natural product for further investigation in the fields of oncology and angiogenesis. The methodologies outlined in this guide provide a framework for its isolation and purification, enabling researchers to explore its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to optimize its extraction and purification for potential clinical applications.
References
Isogambogenic Acid: A Technical Guide for Researchers
CAS Number: 887923-47-9
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Isogambogenic acid, a natural product isolated from Resina Garciniae, has emerged as a promising small molecule with potent anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of its biological activities, mechanism of action, and relevant experimental protocols. This compound exerts its cytotoxic effects against a range of cancer cell lines and inhibits tumor growth by inducing apoptosis-independent autophagic cell death and suppressing angiogenesis. Its primary molecular targets include the VEGFR2 signaling pathway and its downstream effectors, leading to the disruption of key cellular processes required for tumor progression and vascularization. This document summarizes the current scientific knowledge on this compound, offering a valuable resource for researchers in oncology and drug discovery.
Chemical and Physical Properties
This compound is a complex xanthone derivative. While a specific chemical synthesis protocol is not widely reported in the literature, its isolation from Resina Garciniae is the primary method of procurement.[1][2]
| Property | Value | Reference |
| CAS Number | 887923-47-9 | [3][4] |
| Molecular Formula | C₃₈H₄₆O₈ | [4] |
| Molecular Weight | 630.78 g/mol | [4] |
| Appearance | Powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Biological Activity and Mechanism of Action
This compound demonstrates significant biological activity, primarily in the realms of oncology and angiogenesis.
Anti-Cancer Activity
This compound exhibits potent cytotoxicity against various cancer cell lines.[1] Its anti-cancer effects are largely attributed to the induction of apoptosis-independent autophagic cell death, particularly in non-small-cell lung carcinoma (NSCLC) cells.[5]
Key Findings:
-
Cytotoxicity: Demonstrates inhibitory effects on cancer cell lines such as HL-60, SMMC-7721, and BGC-83.[1]
-
Autophagy Induction: Triggers autophagic cell death in NSCLC cells (A549 and H460) without inducing apoptosis. This is evidenced by the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and upregulation of autophagy-related proteins.[5]
-
Signaling Pathway Involvement: The induction of autophagy is mediated through the inhibition of the Akt/mTOR signaling pathway.
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5]
Key Findings:
-
Inhibition of Endothelial Cell Proliferation: More effectively inhibits the proliferation of human umbilical vascular endothelial cells (HUVECs) compared to A549 cancer cells.
-
Suppression of Angiogenesis In Vitro and In Vivo: Inhibits VEGF-induced migration, invasion, and tube formation in HUVECs.[5] It also suppresses neovascularization in in vivo models such as the chick chorioallantoic membrane (CAM) and Matrigel plug assays.[5]
-
Mechanism of Action: The anti-angiogenic effects are mediated by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases.[5] This leads to the disruption of cytoskeletal rearrangement in endothelial cells.[5]
Quantitative Data
The following table summarizes the reported IC₅₀ values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| HL-60 | Human promyelocytic leukemia | 0.1544 | 20-68 | [1] |
| SMMC-7721 | Human hepatocellular carcinoma | 5.942 | 20-68 | [1] |
| BGC-83 | Human gastric carcinoma | 0.04327 | 20-68 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methyl thiazolyl tetrazolium (MTT) assays used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, HUVEC)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for the detection of proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
96-well plates
-
This compound
-
VEGF (as a positive control for induction)
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in medium containing various concentrations of this compound.
-
Include a vehicle control and a positive control with VEGF.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.[6][7][8][9]
In Vivo Xenograft Mouse Model
This protocol describes the use of a xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
A549 human non-small-cell lung cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of saline with a solubilizing agent)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[10][11]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[10]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Anti-Angiogenic Signaling Pathway of this compound.
Caption: Autophagy Induction Pathway by this compound.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. abmole.com [abmole.com]
- 4. CAS 887923-47-9 | this compound [phytopurify.com]
- 5. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. promocell.com [promocell.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Deep Dive into its Biological Activities and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in oncological and metabolic research. Exhibiting a range of biological activities, iso-GNA has demonstrated potent cytotoxic, anti-angiogenic, and pro-autophagic effects across various cancer cell lines. Furthermore, its influence on key signaling pathways, such as AMPK-mTOR and VEGFR2, underscores its potential as a multifaceted therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.
Introduction
The quest for novel therapeutic agents from natural sources has led to the investigation of numerous plant-derived compounds. This compound, a xanthone derivative, has shown considerable promise due to its potent biological effects. This document serves as a technical resource, consolidating the available scientific data on iso-GNA's activity, with a focus on its anti-cancer properties. We will delve into its effects on cell viability, the signaling cascades it modulates, and the experimental frameworks used to elucidate these activities.
Quantitative Biological Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Assay |
| HL-60 | Human promyelocytic leukemia | 0.1544 | 20-68 | Not Specified |
| SMMC-7721 | Human hepatocellular carcinoma | 5.942 | 20-68 | Not Specified |
| BGC-83 | Human gastric carcinoma | 0.04327 | 20-68 | Not Specified |
| NCI-H1650 | Human non-small cell lung cancer | Not Specified | 72 | CellTiter-Glo |
| U87 | Human glioblastoma | Not Specified | 24 | MTT Assay |
| U251 | Human glioblastoma | Not Specified | 24 | MTT Assay |
| A549 | Human lung carcinoma | Less effective than on HUVECs | Not Specified | MTT Assay |
| HUVEC | Human umbilical vein endothelial cells | More effective than on A549 | Not Specified | MTT Assay |
Note: The wide range of IC50 values highlights the differential sensitivity of various cancer cell types to this compound.
Key Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical cellular processes and signaling pathways.
Induction of Autophagy and Apoptosis in Cancer Cells
A significant body of evidence points to the ability of this compound to induce programmed cell death in cancer cells through both autophagy and apoptosis. In glioma cells, iso-GNA has been shown to induce autophagic cell death.[1] Interestingly, the inhibition of the later stages of autophagy was found to enhance the anti-proliferative effects of the compound.[1] This suggests a complex interplay between these two cell death mechanisms. In non-small-cell lung carcinoma (NSCLC) cells, this compound induces apoptosis-independent autophagic cell death.[2]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has been identified as a potent inhibitor of angiogenesis. It has been shown to be more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 cancer cells. This anti-angiogenic activity is mediated through the suppression of key signaling pathways involved in blood vessel formation.
Signaling Pathways Modulated by this compound
AMPK-mTOR Signaling Pathway
In glioma cells, this compound activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[1][3] The activation of AMPK, a key energy sensor, and the subsequent inhibition of mTOR, a central regulator of cell growth and proliferation, leads to the induction of autophagy.[1][3]
Caption: this compound activates AMPK, which in turn inhibits mTOR, leading to autophagy induction.
VEGFR2 Signaling Pathway
This compound's anti-angiogenic effects are largely attributed to its ability to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By targeting VEGFR2, iso-GNA inhibits downstream signaling molecules such as Akt and mitogen-activated protein kinase (MAPK), as well as Rho GTPases. This disruption of the VEGFR2 cascade ultimately hinders endothelial cell migration, invasion, and tube formation, which are all critical steps in angiogenesis.
Caption: this compound inhibits VEGFR2, blocking downstream pathways that promote angiogenesis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
References
Unraveling the Anti-Cancer Mechanisms of Isogambogenic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – Isogambogenic acid, a natural compound extracted from the gamboge resin of the Garcinia hanburyi tree, is emerging as a potent anti-cancer agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of its core mechanisms in cancer cells, focusing on the induction of autophagic cell death and apoptosis, and its influence on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.
Core Mechanism of Action: Induction of Autophagy and Apoptosis
This compound exhibits significant anti-proliferative effects across various cancer cell lines, primarily by inducing autophagic cell death and apoptosis.[1][2][3] Its efficacy has been particularly noted in glioma and non-small-cell lung carcinoma (NSCLC) cells.
In glioma cells, this compound triggers autophagic death, a process characterized by the formation of autophagic vacuoles and conversion of LC3-I to LC3-II.[1][2][3] Interestingly, the inhibition of late-stage autophagy has been shown to enhance the anti-proliferative activities of this compound, suggesting a complex interplay between autophagy and cell death pathways.[1][2] Furthermore, this compound treatment leads to an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, and a higher percentage of Annexin V-positive cells, confirming the induction of apoptosis.[2]
In NSCLC cells, this compound has been reported to induce apoptosis-independent autophagic cell death.[3] This is a crucial finding for overcoming drug resistance in apoptosis-deficient cancers. The mechanism involves the formation of autophagic vacuoles, increased LC3 conversion, and the appearance of autophagosomes, without the activation of caspase-3.[3]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
AMPK-mTOR Signaling Pathway in Glioma
A primary mechanism of action of this compound in glioma cells is the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] AMPK acts as a cellular energy sensor, and its activation promotes catabolic processes like autophagy while inhibiting anabolic processes such as protein synthesis, which is often driven by mTOR. The activation of AMPK and inhibition of mTOR by this compound directly contributes to the induction of autophagy in glioma cells.[1][2]
JNK Signaling Pathway
While the provided search results primarily focus on the AMPK-mTOR pathway for this compound, related compounds like gambogenic acid have been shown to induce apoptosis and autophagy through the c-Jun N-terminal kinase (JNK) pathway, often mediated by reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[4] Further research is warranted to fully elucidate the role of the JNK pathway in the mechanism of action of this compound.
Quantitative Data on the Efficacy of this compound
The following table summarizes the quantitative data on the anti-cancer effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U87 | Glioma | IC50 (24h) | 3-4 µM | [2] |
| U251 | Glioma | IC50 (24h) | 3-4 µM | [2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cancer cells (e.g., U87, U251) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1][2]
Apoptosis Analysis (Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Cells are treated with this compound at the desired concentration and for the specified time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[1][2]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Methodology:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., AMPK, p-AMPK, mTOR, p-mTOR, LC3, cleaved caspase-3, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
In Vivo Studies
In vivo studies using U87 glioma xenografts in nude mice have demonstrated that this compound significantly inhibits tumor growth.[1][2] Treatment with this compound resulted in reduced tumor volume and weight.[2] Immunohistochemical analysis of the tumor tissues revealed decreased expression of the proliferation marker Ki67 and increased expression of cleaved caspase-3, confirming the anti-proliferative and pro-apoptotic effects of this compound in a living organism.[2]
Conclusion and Future Directions
This compound presents a promising natural compound for cancer therapy, with a clear mechanism of action involving the induction of autophagy and apoptosis, particularly through the modulation of the AMPK-mTOR signaling pathway. Its ability to induce apoptosis-independent cell death in some cancer types highlights its potential to overcome certain forms of drug resistance.
Future research should focus on:
-
Elucidating the full spectrum of signaling pathways affected by this compound in a wider range of cancer types.
-
Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Conducting further preclinical and clinical studies to evaluate its safety and efficacy in human patients.
The data presented in this guide underscore the significant potential of this compound as a lead compound in the development of novel anti-cancer drugs.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Technical Guide to its Cytotoxic Effects on HL-60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the existing research on the cytotoxicity of this compound specifically against the human promyelocytic leukemia cell line, HL-60. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways based on current scientific understanding.
Data Presentation
The cytotoxic efficacy of this compound against HL-60 cells has been quantified by determining its half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of this compound against HL-60 Cells
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay |
| This compound | HL-60 | 0.1544 | 20-68 h | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity and mechanism of action of this compound in HL-60 cells. These protocols are based on established procedures used for similar compounds in this cell line.
Cell Culture
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Plate HL-60 cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Treatment: Expose cells to varying concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Centrifuge the plates, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat HL-60 cells with this compound for the indicated times. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Fixation: Treat HL-60 cells with this compound, then harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins involved in cell death signaling pathways.
-
Protein Extraction: Treat HL-60 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., LC3, Beclin-1, p-AMPK, p-mTOR, caspases, Bcl-2 family proteins). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
While the direct molecular mechanism of this compound in HL-60 cells is not yet fully elucidated, studies in other cancer cell lines, such as non-small-cell lung carcinoma (NSCLC) and glioma, strongly suggest that it induces autophagic cell death rather than classical apoptosis.[1][2] This process is reportedly independent of caspase activation.[1]
Proposed Experimental Workflow
The logical flow for investigating the cytotoxic effects of this compound on HL-60 cells is depicted below.
Caption: Experimental workflow for investigating this compound cytotoxicity.
Putative Autophagic Signaling Pathway in HL-60 Cells
Based on findings in glioma cells, this compound is hypothesized to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR).[2] The inhibition of mTOR is a key step in the initiation of autophagy. This leads to the upregulation of autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II, culminating in the formation of autophagosomes and subsequent cell death.[1]
Caption: Proposed autophagic signaling pathway of this compound.
Conclusion
This compound exhibits potent cytotoxicity against HL-60 cells. While the precise molecular mechanisms in this specific cell line require further direct investigation, evidence from other cancer models strongly suggests that this compound induces autophagic cell death, potentially through the AMPK/mTOR signaling pathway. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in leukemia.
References
Isogambogenic Acid's Impact on SMMC-7721 and BGC-823 Cells: A Technical Guide
Disclaimer: Direct comprehensive research on the effects of isogambogenic acid on SMMC-7721 and BGC-823 cell lines is limited in the available scientific literature. This guide synthesizes findings on this compound in other cancer cell lines and provides data for the closely related compound, gambogic acid, on the specified cell lines to offer a predictive overview. The experimental protocols and signaling pathways should be considered within this context.
Executive Summary
This compound, a natural compound extracted from the gamboge resin of the Garcinia hanburyi tree, has demonstrated significant anticancer properties. While its specific effects on human hepatoma SMMC-7721 and gastric carcinoma BGC-823 cells are not extensively documented, research on analogous compounds and different cancer cell lines suggests potent anti-proliferative and pro-apoptotic activity. This technical guide consolidates the available data on the related compound, gambogic acid, for the target cell lines and outlines the known signaling pathways of this compound in other cancers, providing a foundational resource for further investigation.
Quantitative Data Presentation
The following tables summarize the quantitative data for the effects of gambogic acid (GA) , a structurally similar compound to this compound, on SMMC-7721 and BGC-823 cells.
Table 1: Cytotoxicity of Gambogic Acid on SMMC-7721 Cells
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gambogic Acid Derivative (compound 3e) | SMMC-7721 | MTT Assay | 0.73 | [1] |
| Gambogic Acid | SMMC-7721 | MTT Assay | 1.59 | [1] |
Table 2: Cytotoxicity and Apoptosis-Inducing Effects of Gambogic Acid on BGC-823 Cells
| Compound | Cell Line | Treatment Duration | IC50 (µmol/L) | Apoptosis Rate (at 1.2 µmol/L) | Reference |
| Gambogic Acid | BGC-823 | 24 h | 1.02 ± 0.05 | - | [2][3] |
| Gambogic Acid | BGC-823 | 48 h | 1.41 ± 0.20 | 12.96% | [2][3] |
| Gambogic Acid | BGC-823 | 72 h | 1.14 ± 0.19 | 24.58% | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the effects of compounds like this compound on cancer cells. These protocols are based on standard laboratory practices and methods described in studies of gambogic acid.[2][3]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]
-
Cell Seeding: Plate SMMC-7721 or BGC-823 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific protein expression levels, which can elucidate the molecular mechanisms of action.[8][9]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound based on studies in glioma cells, which may be relevant to its effects on SMMC-7721 and BGC-823 cells.[10][11]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the effects of a novel compound on cancer cell lines.
Caption: General experimental workflow for in vitro analysis.
Conclusion
While direct evidence is still emerging, the existing data on gambogic acid and the mechanistic understanding of this compound in other cancers provide a strong rationale for investigating its therapeutic potential in hepatocellular carcinoma and gastric cancer. The data presented on gambogic acid suggest that this compound is likely to inhibit the proliferation of SMMC-7721 and BGC-823 cells and induce apoptosis. The activation of the AMPK/mTOR pathway is a probable mechanism of action. Further research is warranted to elucidate the precise effects and molecular targets of this compound in these specific cell lines.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect and apoptosis induction of gambogic acid in human gastric cancer line BGC-823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect and apoptosis induction of gambogic acid in human gastric cancer line BGC-823 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. karger.com [karger.com]
- 11. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
Isogambogenic acid and its role in inhibiting tumor angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound extracted from the gamboge resin of Garcinia hanburyi, has emerged as a promising anti-cancer agent due to its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. By disrupting this process, anti-angiogenic therapies offer a targeted approach to cancer treatment. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative data supporting the role of this compound in the inhibition of tumor angiogenesis. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Tumor progression is intrinsically linked to the development of a dedicated blood supply, a process orchestrated by a complex interplay of pro-angiogenic factors and their receptors. Among these, the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a pivotal role in stimulating endothelial cell proliferation, migration, and tube formation, which are the hallmarks of angiogenesis. This compound has demonstrated significant efficacy in suppressing these processes, primarily by targeting the VEGFR2 signaling cascade and other associated pathways. This document will delve into the specifics of its mechanism of action, supported by quantitative data from various in vitro and in vivo studies.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2][3] This inhibition disrupts the downstream signaling cascade that is crucial for endothelial cell function.
Inhibition of VEGFR2 Signaling
Upon binding of VEGF, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. This compound has been shown to suppress this initial activation step, leading to the downregulation of key downstream effectors including:
-
Akt: A serine/threonine kinase that promotes endothelial cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK): A family of kinases involved in cell proliferation, differentiation, and migration.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.
By inhibiting the phosphorylation and activation of these proteins, this compound effectively halts the pro-angiogenic signals initiated by VEGF.
Suppression of Rho GTPases
In addition to targeting the VEGFR2 pathway, this compound also suppresses the activity of Rho GTPases.[1][2][3] These small signaling G proteins are critical regulators of the actin cytoskeleton, and their inhibition leads to a disruption of endothelial cell motility and migration, further contributing to the anti-angiogenic effect.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The anti-angiogenic activity of this compound has been quantified in a series of in vitro and in vivo assays. The following tables summarize the key findings.
| In Vitro Assay | Cell Line | Parameter | Result | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 3-4 µM | [1] |
| Tube Formation | HUVECs | 50% Inhibition | 0.5 µM | [1] |
| Cell Migration | HUVECs | Inhibition at 1 µM | Significant reduction in VEGF-induced migration | [1] |
| Cell Invasion | HUVECs | Inhibition at 1 µM | Significant reduction in VEGF-induced invasion | [1] |
| In Vivo Assay | Animal Model | Treatment | Result | Reference |
| Xenograft Lung Tumor | Nude Mice | Intraperitoneal injection of iso-GNA | Significant reduction in tumor volume and microvessel density | [1] |
| Matrigel Plug Assay | Mice | Iso-GNA incorporated in Matrigel | Inhibition of neovascularization | [1] |
| Aortic Ring Sprouting | Mouse | Iso-GNA treatment of aortic rings | Suppression of microvessel sprouting | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound inhibits angiogenesis by targeting VEGFR2 and Rho GTPases.
Experimental Workflow for In Vitro Angiogenesis Assays
Caption: Workflow for in vitro evaluation of this compound's anti-angiogenic effects.
Experimental Workflow for In Vivo Angiogenesis Assays
Caption: Workflow for in vivo assessment of this compound's anti-angiogenic activity.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30 minutes to allow for polymerization.
-
Cell Seeding: Suspend HUVECs in medium containing various concentrations of this compound and seed them onto the Matrigel-coated wells at a density of 2 x 10⁴ cells per well.
-
Incubation: Incubate the plate for 6-12 hours at 37°C.
-
Imaging: Observe the formation of capillary-like structures using an inverted microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For the invasion assay, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel. For the migration assay, the inserts are used without coating.
-
Cell Seeding: Place the inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber. Seed HUVECs (1 x 10⁵ cells) in serum-free medium with or without this compound into the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Xenograft Lung Tumor Model
-
Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Fix the tumor tissues in formalin, embed in paraffin, and prepare sections. Perform immunohistochemical staining for the endothelial cell marker CD31 to visualize microvessels.
-
Microvessel Density (MVD) Quantification: Count the number of CD31-positive vessels in several high-power fields to determine the MVD.
Conclusion
This compound has demonstrated robust anti-angiogenic activity in a variety of preclinical models. Its ability to inhibit the VEGFR2 signaling pathway and Rho GTPases makes it a compelling candidate for further investigation as a potential therapeutic agent for the treatment of cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
Foundational Studies on Isogambogenic Acid's Signaling Pathway Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in oncological research. Foundational studies have elucidated its potent anti-cancer properties, which are largely attributed to its ability to modulate critical signaling pathways within cancer cells. This technical guide provides an in-depth overview of the core findings related to iso-GNA's mechanism of action, with a primary focus on its role in activating the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway, leading to autophagy-dependent cell death. Additionally, this guide explores the inhibitory effects of the closely related and well-studied compound, Gambogic acid (GA), on the Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling cascades, offering a broader perspective on the therapeutic potential of this class of molecules. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways are provided to support further research and drug development efforts in this promising area.
This compound and the AMPK-mTOR Signaling Pathway
This compound has been identified as a potent activator of the AMPK-mTOR signaling pathway, a critical regulator of cellular energy homeostasis and metabolism. In the context of cancer, the activation of this pathway by iso-GNA has been shown to induce autophagic cell death in various cancer cell lines, including glioma and non-small-cell lung carcinoma.
Mechanism of Action
This compound's primary mechanism in suppressing tumor growth involves the activation of AMPK. Once activated, AMPK phosphorylates and subsequently inhibits the mTOR complex 1 (mTORC1), a key promoter of cell growth and proliferation. The inhibition of mTORC1 unleashes the autophagy-related proteins, initiating the formation of autophagosomes and leading to autophagy-dependent cell death.
Quantitative Data
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U87 | Glioma | MTT Assay | Not explicitly stated | [1] |
| U251 | Glioma | MTT Assay | Not explicitly stated | [1] |
| A549 | Non-small-cell lung | Not specified | Not explicitly stated | [2] |
| H1299 | Non-small-cell lung | Not specified | Not explicitly stated | [2] |
Note: Specific IC50 values for this compound were not detailed in the provided search results. Further investigation of the full-text articles is recommended.
Experimental Protocols
This protocol is a generalized procedure for assessing cell viability.
-
Cell Seeding: Seed glioma cells (e.g., U87, U251) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
This protocol provides a general framework for detecting LC3 conversion.
-
Protein Extraction: Treat cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (light chain 3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to LC3-II (a smaller, lipidated form) is indicative of autophagy induction.
Gambogic Acid: A Potent Inhibitor of STAT3 and PI3K/Akt/mTOR Pathways
Gambogic acid (GA), a structurally similar compound to iso-GNA, has been more extensively studied and is a known inhibitor of multiple oncogenic signaling pathways, including the STAT3 and PI3K/Akt/mTOR pathways.
Inhibition of the STAT3 Signaling Pathway
GA has been shown to inhibit both constitutive and inducible STAT3 activation in various cancer cells, particularly in multiple myeloma.[3] This inhibition is mediated through the activation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
GA also exerts its anti-cancer effects by suppressing the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, including esophageal squamous cell carcinoma. GA treatment leads to a dose-dependent reduction in the phosphorylation of key components of this pathway, such as Akt and mTOR.
Quantitative Data for Gambogic Acid
The following table summarizes the inhibitory concentrations of Gambogic acid in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | Not specified | ~1 | [3] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | MTT Assay | ~0.5 - 1 | [4] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | MTT Assay | ~0.5 - 1 | [4] |
Experimental Protocols for Gambogic Acid Studies
This is a generalized protocol for detecting phosphorylated proteins.
-
Cell Treatment and Lysis: Treat cancer cells (e.g., multiple myeloma or esophageal squamous cell carcinoma lines) with various concentrations of Gambogic acid for the specified duration. Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Measure protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of STAT3 (Tyr705), Akt (Ser473), or mTOR (Ser2448), as well as antibodies for the total proteins, overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Proceed with HRP-conjugated secondary antibody incubation and ECL detection as described previously.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Conclusion and Future Directions
The foundational studies on this compound and Gambogic acid have provided significant insights into their anti-cancer mechanisms. The activation of the AMPK-mTOR pathway by iso-GNA and the inhibition of the STAT3 and PI3K/Akt/mTOR pathways by GA highlight the potential of these compounds as multi-targeted therapeutic agents. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound that lead to AMPK activation.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various cancer models.
-
Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Developing derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
By building upon this foundational knowledge, the scientific community can further unlock the therapeutic potential of this compound and its analogs for the treatment of cancer.
References
- 1. Gambogic acid inhibits STAT3 phosphorylation through activation of protein tyrosine phosphatase SHP-1: potential role in proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid impairs tumor angiogenesis by targeting YAP/STAT3 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid's Impact on Rho GTPases: A Technical Whitepaper for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isogambogenic acid, a natural compound isolated from Garcinia hanburyi, has demonstrated significant anti-angiogenic and anti-tumor properties. Emerging evidence indicates that a key mechanism underlying these effects is its ability to modulate the activity of Rho GTPases, critical regulators of the actin cytoskeleton, cell migration, and proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the Rho GTPase signaling pathway, with a focus on its implications for cancer therapy and drug development. While detailed quantitative data from primary studies is limited in the public domain, this paper synthesizes available information and presents established experimental protocols to guide further research in this promising area.
Introduction: The Role of Rho GTPases in Cellular Dynamics and Disease
The Rho family of small GTPases, including the well-characterized members RhoA, Rac1, and Cdc42, act as molecular switches that control a vast array of cellular processes.[1][2][3] These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. In their active form, they interact with a multitude of downstream effectors to regulate the organization of the actin cytoskeleton, cell-cell adhesion, cell polarity, and gene expression.
Given their central role in cell motility and proliferation, dysregulation of Rho GTPase signaling is a hallmark of many pathological conditions, most notably cancer metastasis. The invasive phenotype of cancer cells is heavily reliant on the dynamic remodeling of the actin cytoskeleton, a process directly governed by the coordinated activity of Rho GTPases. Consequently, the Rho GTPase signaling cascade has emerged as a promising target for novel anti-cancer therapeutics.
This compound as a Modulator of Rho GTPase Signaling
This compound has been identified as an inhibitor of tumor angiogenesis, a process essential for tumor growth and metastasis.[4] The primary mechanism of this inhibition is attributed to its suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4] Crucially, this pathway is known to converge on the activation of Rho GTPases to control endothelial cell migration and the formation of new blood vessels.
A key study by Fan et al. (2013) demonstrated that this compound inhibits VEGF-induced migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[4] Furthermore, the study observed that this compound treatment leads to alterations in the cytoskeletal arrangement of these cells.[4] This strongly indicates that this compound interferes with the downstream signaling from VEGFR2 to Rho GTPases, thereby disrupting the cytoskeletal dynamics necessary for angiogenesis.
Signaling Pathway
The proposed signaling pathway through which this compound exerts its effects on Rho GTPases is initiated by the inhibition of VEGFR2. In a typical angiogenic response, VEGF binding to VEGFR2 triggers a signaling cascade that leads to the activation of Rho GTPases. This, in turn, promotes the cytoskeletal rearrangements required for cell migration and invasion. This compound appears to act as an antagonist in this pathway, preventing the activation of Rho GTPases and the subsequent cellular responses.
Quantitative Data on this compound's Effect on Rho GTPases
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Rho GTPase Activity
| Rho GTPase Family Member | Assay Type | This compound Concentration (µM) | % Inhibition of GTPase Activity (Mean ± SD) | IC50 (µM) |
| RhoA | Pull-down Assay | 0.1 | ||
| 1 | ||||
| 10 | ||||
| Rac1 | G-LISA | 0.1 | ||
| 1 | ||||
| 10 | ||||
| Cdc42 | Pull-down Assay | 0.1 | ||
| 1 | ||||
| 10 |
Detailed Experimental Protocols
To facilitate further investigation into the effects of this compound on Rho GTPases, this section provides detailed, standardized protocols for key experiments. These protocols are based on established methodologies and can be adapted for the specific cell types and experimental conditions.
Rho GTPase Activation Pull-Down Assay
This assay is designed to specifically pull down the active, GTP-bound form of Rho GTPases from cell lysates, allowing for their quantification by Western blotting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
VEGF
-
Lysis/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
RhoA/Rac1/Cdc42 Activation Assay Kit (containing Rhotekin-RBD or PAK-PBD beads)
-
Antibodies: anti-RhoA, anti-Rac1, anti-Cdc42
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed HUVECs and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD (for RhoA) or PAK-PBD (for Rac1/Cdc42) agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against RhoA, Rac1, or Cdc42.
-
Quantify band intensities to determine the relative amount of active GTPase.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, providing a functional readout of the effects of this compound on cell motility.
Materials:
-
HUVECs
-
This compound
-
VEGF
-
Transwell inserts (8 µm pore size)
-
Serum-free and complete endothelial cell growth medium
-
Calcein AM or DAPI stain
Procedure:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs in the upper chamber of the Transwell inserts in serum-free medium containing various concentrations of this compound.
-
Add medium containing VEGF to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several fields of view under a microscope.
Actin Cytoskeleton Staining
This protocol allows for the visualization of the actin cytoskeleton to assess changes in cell morphology and stress fiber formation induced by this compound.
Materials:
-
HUVECs grown on glass coverslips
-
This compound
-
VEGF
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI
-
Mounting medium
Procedure:
-
Treat HUVECs on coverslips with this compound and/or VEGF as described previously.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain the actin filaments with fluorescently labeled phalloidin for 20-30 minutes at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of the Rho GTPase signaling pathway, primarily through its action on the upstream VEGFR2 receptor. This inhibitory activity disrupts the actin cytoskeleton dynamics required for endothelial cell migration and angiogenesis, providing a compelling mechanism for its observed anti-tumor effects.
To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Quantitative analysis of the inhibitory effects of this compound on specific Rho GTPases (RhoA, Rac1, Cdc42) to determine its potency and selectivity.
-
Elucidation of the precise molecular interactions between this compound and its targets within the VEGFR2-Rho GTPase signaling axis.
-
In vivo studies to confirm the efficacy of this compound in inhibiting Rho GTPase activity and tumor metastasis in animal models.
-
Structure-activity relationship studies to potentially develop more potent and selective derivatives of this compound.
By addressing these research questions, the scientific community can pave the way for the development of this compound and related compounds as a novel class of therapeutics for the treatment of cancer and other diseases driven by aberrant Rho GTPase signaling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. RhoC maintains vascular homeostasis by regulating VEGF-induced signaling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of RhoA/Rho kinase signaling in VEGF-induced endothelial cell migration and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Isogambogenic Acid as a Potent Modulator of VEGFR2 Signaling in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of isogambogenic acid (iso-GNA), a natural compound extracted from Garcinia hanburyi, and its significant role as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.[2] Consequently, targeting VEGFR2 is a key strategy in the development of anti-cancer therapies.[2] This document collates and presents quantitative data on the anti-angiogenic effects of iso-GNA, details the experimental protocols used to ascertain these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and VEGFR2
This compound is a polyprenylated xanthone derived from gamboge, a resin from the Garcinia hanburyi tree.[1] While traditionally used in Chinese medicine, recent scientific investigation has highlighted its anti-tumor and anti-angiogenic properties.[1] The primary molecular target implicated in its anti-angiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream effects of Vascular Endothelial Growth Factor (VEGF).[3] Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of intracellular signaling pathways that promote endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels.[3] Iso-GNA has been shown to effectively suppress these VEGF-induced processes by targeting VEGFR2 and its downstream signaling components.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound on different aspects of angiogenesis and tumor growth.
Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activity of this compound
| Assay | Cell Line | Concentration of Iso-GNA | Observed Effect | Reference |
| Cell Viability (MTT Assay) | U251 and U87 Glioma Cells | IC50: 3-4 µM (at 24h) | Dose-dependent decrease in cell viability. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not explicitly quantified, but stated to be more effective than on A549 cancer cells. | Inhibition of proliferation. | [1] | |
| Cell Migration (Wound Healing Assay) | HUVECs | Dose-dependent | Inhibition of VEGF-induced migration. | [1] |
| Cell Invasion (Transwell Assay) | HUVECs | Dose-dependent | Inhibition of VEGF-induced invasion. | [1] |
| Tube Formation Assay | HUVECs | Dose-dependent | Inhibition of VEGF-induced tube formation. | [1] |
| VEGFR2 Phosphorylation | HUVECs | 1 µM | Decreased VEGF-induced phosphorylation of VEGFR2. | [5] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
| Assay | Animal Model | Treatment | Observed Effect | Reference |
| Xenograft Nude Mouse Model (Lung Tumor) | BALB/cA nude mice with A549 cells | Not specified | Effective inhibition of tumor growth and tumor angiogenesis. | [1] |
| Xenograft Nude Mouse Model (Glioma) | BALB/c nude mice with U87 cells | Not specified | Inhibition of tumor growth. | [4][6] |
| Matrigel Plug Assay | Mice | Not specified | Suppression of neovascularization. | [5][1] |
| Mouse Aortic Ring Sprouting Assay | Mouse aortic rings | Not specified | Inhibition of VEGF-induced microvessel sprouting. | [1] |
| Zebrafish Embryo Model | Zebrafish embryos | 3 µM | Potent anti-angiogenic activity with low toxicity (0% mortality). | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the VEGFR2 signaling pathway and the experimental workflow for evaluating the anti-angiogenic effects of this compound.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the anti-angiogenic effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effect on VEGFR2 and angiogenesis.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro angiogenesis assays. They should be cultured in Endothelial Cell Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
HUVEC Proliferation Assay (MTT Assay)
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
HUVEC Migration Assay (Wound Healing Assay)
-
Grow HUVECs to confluence in a 6-well plate.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound and a pro-angiogenic factor like VEGF (e.g., 20 ng/mL).
-
Capture images of the scratch at 0 hours and after a specified time (e.g., 12 or 24 hours).
-
Quantify the migration by measuring the change in the width of the scratch over time.
HUVEC Tube Formation Assay
-
Coat the wells of a 96-well plate with Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (1.5 x 10⁴ cells per well) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound in the presence of VEGF.
-
Incubate the plate for 6-12 hours to allow for the formation of capillary-like structures.
-
Visualize and photograph the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
Western Blot for VEGFR2 Phosphorylation
-
Culture HUVECs to near confluence and then starve them in serum-free medium for 6-12 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
In Vivo Xenograft Mouse Model
-
Inject tumor cells (e.g., A549 or U87) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for blood vessel density using CD31 staining).
Conclusion
This compound demonstrates significant potential as an anti-angiogenic agent through its targeted inhibition of the VEGFR2 signaling pathway.[1] The collective in vitro, ex vivo, and in vivo data strongly support its role in suppressing endothelial cell proliferation, migration, and tube formation, ultimately leading to the inhibition of tumor growth.[5][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with VEGFR2, offering valuable data and methodologies for researchers and drug development professionals exploring novel anti-cancer therapies. Further investigation into the precise binding mechanism and optimization of its pharmacokinetic properties will be crucial for its clinical translation.
References
- 1. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour Angiogenesis and Angiogenic Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Editing VEGFR2 Blocks VEGF-Induced Activation of Akt and Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Neoplastic Potential of Isogambogenic Acid: A Technical Overview of In Vitro and In Vivo Efficacy
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive review of the preliminary in vitro and in vivo evaluations of iso-GNA, with a focus on its anti-tumor and anti-angiogenic properties. This document synthesizes key findings, presents detailed experimental methodologies, and visualizes the implicated signaling pathways to serve as a resource for researchers, scientists, and drug development professionals. The compiled data indicates that iso-GNA exhibits potent cytotoxic and anti-proliferative effects against various cancer cell lines, notably glioma and non-small cell lung carcinoma, and demonstrates significant tumor growth inhibition in preclinical xenograft models. Mechanistically, iso-GNA's therapeutic effects are attributed to the induction of autophagic cell death and the inhibition of angiogenesis, primarily through the modulation of the AMPK-mTOR and VEGFR2 signaling pathways.
In Vitro Evaluations
Cytotoxicity and Anti-Proliferative Effects
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in glioma cells.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Glioma | 24 | 3-4 | [1] |
| U251 | Glioma | 24 | 3-4 | [1] |
| HL-60 | Promyelocytic Leukemia | 20-68 | 0.1544 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 20-68 | 5.942 | [2] |
| BGC-83 | Gastric Carcinoma | 20-68 | 0.04327 | [2] |
| A549 | Non-Small Cell Lung Carcinoma | Not Specified | Less than HUVECs | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not Specified | More than A549 cells |
Induction of Autophagic Cell Death in Glioma Cells
Studies have shown that iso-GNA induces autophagic cell death in U87 and U251 glioma cells. This is evidenced by the formation of autophagic vacuoles and increased expression of autophagy-related proteins.
Inhibition of Angiogenesis
This compound exhibits potent anti-angiogenic activity. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that iso-GNA inhibits VEGF-induced migration, invasion, and tube formation. It also affects the cytoskeletal rearrangement in HUVECs, which is crucial for angiogenesis.
In Vivo Evaluations
Inhibition of Glioma Tumor Growth
In a U87 glioma xenograft model, iso-GNA significantly inhibited tumor growth. The administration of iso-GNA resulted in a concentration-dependent reduction in both tumor volume and weight.[3]
Table 2: In Vivo Efficacy of this compound in a U87 Glioma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound | 20 mg/kg/2 days | Statistically Significant | Statistically Significant | [4] |
Inhibition of Lung Tumor Angiogenesis and Growth
In a lung tumor xenograft model using A549 cells, iso-GNA effectively inhibited tumor growth and tumor angiogenesis. The anti-tumor effect in this model is suggested to be primarily due to the inhibition of angiogenesis rather than direct induction of tumor cell apoptosis.[4]
Signaling Pathways
AMPK-mTOR Signaling Pathway in Glioma
This compound's anti-glioma effect is mediated through the activation of the AMPK-mTOR signaling pathway.[1] Iso-GNA activates AMPK and inhibits mTOR, leading to the induction of autophagy in glioma cells.[1]
VEGFR2 Signaling Pathway in Angiogenesis
This compound suppresses angiogenesis-mediated tumor growth by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways, including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPase.
Experimental Protocols
Cell Culture
Human U87 and U251 glioma cell lines were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.[3]
MTT Cell Viability Assay
-
Seed cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Colony Formation Assay
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for approximately 2 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Glioma Xenograft Model
-
Subcutaneously inoculate U87 cells (1 x 10^6 cells in 100 µL of PBS) into the right flank of 7- to 8-week-old female BALB/c nude mice.[3]
-
When the tumors reach a volume of 50-70 mm³, randomize the mice into treatment and control groups.[3]
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control (e.g., saline) via intraperitoneal injection every two days for a specified period (e.g., 21 days).[3]
-
Measure tumor volume and body weight regularly throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Conclusion
The preliminary in vitro and in vivo evaluations of this compound strongly suggest its potential as a novel therapeutic agent for the treatment of cancer, particularly glioma. Its multifaceted mechanism of action, involving the induction of autophagy via the AMPK-mTOR pathway and the inhibition of angiogenesis through the VEGFR2 pathway, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and summarized data presented in this guide are intended to facilitate future research into the therapeutic applications of this promising natural compound.
References
Isogambogenic Acid's Induction of Autophagy-Dependent Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound isolated from Garcinia hanburyi, has emerged as a potent inducer of autophagy-dependent cell death in various cancer cell lines, notably non-small-cell lung carcinoma (NSCLC) and glioma.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies associated with iso-GNA-induced autophagic cell death. Quantitative data from seminal studies are summarized, and detailed protocols for essential assays are provided to facilitate further research and drug development efforts in this area.
Introduction
Conventional cancer therapies often target apoptosis, or programmed cell death Type I. However, many cancers develop resistance to apoptosis-inducing agents, necessitating the exploration of alternative cell death pathways.[1] Autophagy, a cellular process of self-digestion and recycling of cellular components, can, under certain conditions, lead to a form of programmed cell death known as autophagic cell death (Type II). This compound has been identified as a promising therapeutic agent that can trigger this apoptosis-independent cell death pathway in cancer cells.[1] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of iso-GNA.
Molecular Mechanism and Signaling Pathways
This compound induces autophagic cell death primarily through the modulation of two key signaling pathways that regulate autophagy: the Akt/mTOR and the AMPK/mTOR pathways.
Inhibition of the Akt/mTOR Signaling Pathway
In non-small-cell lung carcinoma cells, iso-GNA has been shown to inhibit the Akt/mTOR signaling pathway.[4] This pathway is a critical negative regulator of autophagy. The key events are:
-
Akt Inhibition: Iso-GNA treatment leads to a decrease in the phosphorylation of Akt, a serine/threonine kinase that promotes cell survival.
-
mTOR Inhibition: The inhibition of Akt subsequently leads to the dephosphorylation and inactivation of the mammalian target of rapamycin (mTOR), a central controller of cell growth and proliferation.
-
Autophagy Induction: Inactivated mTOR is unable to phosphorylate and inhibit the ULK1 complex, a key initiator of autophagy. This leads to the formation of autophagosomes and the induction of autophagy.
Activation of the AMPK/mTOR Signaling Pathway
In glioma cells, iso-GNA activates the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status. [2][3]Activation of AMPK leads to the inhibition of mTOR and subsequent induction of autophagy. The steps are as follows:
-
AMPK Activation: Iso-GNA treatment results in the phosphorylation and activation of AMPK.
-
mTOR Inhibition: Activated AMPK directly phosphorylates and inhibits mTOR.
-
Autophagy Induction: As with the Akt/mTOR pathway, the inhibition of mTOR by AMPK leads to the activation of the ULK1 complex and the induction of autophagy.
Caption: Iso-GNA activates the AMPK/mTOR pathway to induce autophagy.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioma | ~3-4 | [3] |
| U251 | Glioma | ~3-4 | [3] |
| A549 | Non-Small-Cell Lung Carcinoma | Not specified | |
| H460 | Non-Small-Cell Lung Carcinoma | Not specified |
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Marker | Observation | Reference |
| A549 | Iso-GNA (various conc.) | LC3-II/LC3-I ratio | Dose-dependent increase | [2] |
| A549 | Iso-GNA (various conc.) | p62/SQSTM1 | Dose-dependent decrease | [2] |
| U87 | Iso-GNA (various conc.) | LC3-II/LC3-I ratio | Dose-dependent increase | [3] |
| U251 | Iso-GNA (various conc.) | LC3-II/LC3-I ratio | Dose-dependent increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on iso-GNA and general MTT assay protocols. [3][5][6]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., U87, U251, A549)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of iso-GNA (e.g., 0, 1, 2, 4, 8, 16 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plates for 10 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Autophagy Markers
This protocol is for the detection of LC3 and p62/SQSTM1. [2][3] Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% for LC3)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with iso-GNA as described for the MTT assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-LC3 at 1:1000 dilution, mouse anti-p62 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Autophagy Flux Assay (RFP-GFP-LC3)
This assay allows for the monitoring of autophagy flux.
Procedure:
-
Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (RFP-GFP-LC3) plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with iso-GNA.
-
Imaging: Observe the cells under a fluorescence microscope.
-
Analysis: In non-acidic autophagosomes, both GFP and RFP will fluoresce, appearing as yellow puncta. In acidic autolysosomes, the GFP signal is quenched, and only the RFP signal will be visible, appearing as red puncta. An increase in red puncta indicates enhanced autophagic flux.
Conclusion
This compound represents a promising candidate for cancer therapy due to its ability to induce apoptosis-independent autophagic cell death. Its mechanism of action through the modulation of the Akt/mTOR and AMPK/mTOR signaling pathways provides a clear rationale for its anti-cancer effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of iso-GNA and to develop novel strategies for the treatment of apoptosis-resistant cancers.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Western blot analysis of the autophagosomal membrane protein LGG-1/LC3 in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Analysis of Isogambogenic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Isogambogenic acid purity using state-of-the-art analytical techniques. The protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the development and quality control of pharmaceuticals and natural products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. It separates the main compound from any impurities, allowing for quantification. A typical purity level for this compound as a reference standard is 95% to 99%, which can be determined using HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[1][2]
Experimental Protocol: HPLC-DAD
This protocol outlines the steps for determining the purity of this compound using a reversed-phase HPLC system with DAD detection.
1.1. Materials and Reagents:
-
This compound sample
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
0.45 µm syringe filters
1.2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
1.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 70-95% B20-25 min, 95% B25-26 min, 95-70% B26-30 min, 70% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temp. | 30°C[4] |
| Injection Vol. | 10 µL |
| Detection | DAD, 200-400 nm, monitoring at 360 nm[5] |
1.4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.5. Data Analysis:
-
The purity of the this compound sample is determined by the area percentage method.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
1.6. Expected Results:
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 8.5 | 0.8 |
| Impurity 2 | 10.2 | 1.2 |
| This compound | 15.3 | 97.5 |
| Impurity 3 | 18.1 | 0.5 |
Workflow for HPLC Purity Analysis
References
- 1. CAS 887923-47-9 | this compound [phytopurify.com]
- 2. NebuChem™ this compound [nebulabio.com]
- 3. longdom.org [longdom.org]
- 4. Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Isogambogenic Acid in Non-Small-Cell Lung Carcinoma (NSCLC) Cell Studies
Application Notes
Isogambogenic acid (iso-GNA), a natural compound, has demonstrated significant anti-cancer effects in non-small-cell lung carcinoma (NSCLC) cell lines. Primarily, iso-GNA induces apoptosis-independent autophagic cell death, offering a potential therapeutic strategy for apoptosis-resistant NSCLC.[1] The mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]
Studies have shown that iso-GNA effectively reduces the viability of NSCLC cell lines, including A549 and H460, in a dose- and time-dependent manner.[1] The cytotoxic effects are characterized by the formation of autophagic vacuoles and an increase in the conversion of LC3-I to LC3-II, a key marker of autophagy.[1] Furthermore, the expression of autophagy-related proteins such as Beclin 1 is upregulated upon treatment with iso-GNA. The cell death induced by iso-GNA can be mitigated by autophagy inhibitors, confirming the compound's reliance on this pathway to exert its anti-cancer effects.[1]
These findings suggest that this compound is a promising candidate for further investigation in the development of novel therapeutics for NSCLC, particularly for tumors that have developed resistance to conventional apoptosis-inducing chemotherapies.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) |
| A549 | MTT Assay | ~5-15 | 24 |
| H460 | MTT Assay | ~5-15 | 24 |
Data extracted from Yang et al., 2015.[1]
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Protein | Change in Expression |
| A549 | Iso-GNA (2.5-10 µM) | LC3-II | Increased |
| H460 | Iso-GNA (2.5-10 µM) | LC3-II | Increased |
| A549 | Iso-GNA (2.5-10 µM) | Beclin 1 | Increased |
Data interpreted from Western blot analyses in Yang et al., 2015.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in NSCLC cells.
Caption: General experimental workflow for studying Iso-GNA effects.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human non-small-cell lung carcinoma cell lines A549 and NCI-H460.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to final concentrations in culture medium immediately before use.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and the methodology described by Yang et al., 2015.[1]
-
Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is for the detection of changes in protein expression in the Akt/mTOR pathway and autophagy markers, based on the findings of Yang et al., 2015.[1]
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-LC3B
-
Rabbit anti-Beclin 1
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
In Vivo Experimental Designs for Isogambogenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has demonstrated significant potential as a therapeutic agent, primarily owing to its anti-tumor and anti-angiogenic properties. Emerging research also suggests possible anti-inflammatory and other pharmacological activities. This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound in various disease models. The following sections offer comprehensive experimental designs for anti-cancer, anti-angiogenesis, anti-inflammatory, and metabolic studies.
Data Presentation: Summary of Key In Vivo Parameters
The following table summarizes essential quantitative data derived from published in vivo studies on this compound and related compounds, providing a reference for experimental design.
| Parameter | Value | Animal Model | Application | Source |
| Dosage | 20 mg/kg | BALB/cA nude mice | Anti-tumor (Lung Cancer Xenograft) | [1] |
| Administration Route | Intraperitoneal (i.p.) Injection | BALB/cA nude mice | Anti-tumor | [1] |
| Dosing Frequency | Every 2 days | BALB/cA nude mice | Anti-tumor | [1] |
| Vehicle | Alcohol (3%) and Castor Oil (3%) in normal saline | Mice | General in vivo studies | [1] |
| Tumor Model | A549 cell xenograft | BALB/cA nude mice | Anti-cancer | [1] |
| Tumor Model | U87 and U251 cell xenograft | Nude mice | Anti-glioma | [2] |
| Anti-angiogenesis Model | Zebrafish embryo | Zebrafish | Anti-angiogenesis | [1] |
| Anti-angiogenesis Model | Matrigel plug assay | Mice | Anti-angiogenesis | [1] |
Experimental Protocols
Anti-Cancer Efficacy in a Xenograft Mouse Model
This protocol details the evaluation of this compound's anti-tumor effects using a human tumor xenograft model in immunodeficient mice.
1.1. Materials and Reagents
-
This compound (>98% purity)
-
Vehicle solution: 3% ethanol, 3% castor oil in sterile normal saline
-
Human cancer cell line (e.g., A549 for lung cancer, U87 for glioma)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Matrigel (optional, for enhancing tumor take)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles (27-30G)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2, cervical dislocation)
1.2. Experimental Procedure
-
Cell Culture and Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor establishment.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 70-100 mm³), use calipers to measure the tumor length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Animal Grouping and Treatment: Randomize the mice into treatment groups (n=5-10 per group) once the average tumor volume reaches the desired size.
-
Group 1: Vehicle control (i.p. injection)
-
Group 2: this compound (e.g., 20 mg/kg, i.p. injection)
-
Group 3: Positive control (a known anti-cancer drug)
-
-
Drug Administration: Administer the treatments as per the dosing schedule (e.g., every 2 days) for a predefined period (e.g., 2-4 weeks). Monitor animal weight and general health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3). The remaining tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot, PCR).
1.3. Workflow Diagram
In Vivo Anti-Angiogenesis Assays
2.1. Matrigel Plug Assay
This assay assesses the ability of this compound to inhibit the formation of new blood vessels in vivo.
2.1.1. Materials and Reagents
-
This compound
-
Vehicle solution
-
Matrigel (growth factor reduced)
-
Angiogenic factor (e.g., VEGF, bFGF)
-
6-8 week old mice (e.g., C57BL/6 or immunodeficient mice)
-
Sterile, cold syringes and needles (24G)
-
Anesthesia
-
Euthanasia agent
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
2.1.2. Experimental Procedure
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice overnight. On the day of injection, mix Matrigel with the angiogenic factor (e.g., 150 ng/mL VEGF). Keep the mixture on ice at all times to prevent premature solidification.
-
Animal Grouping and Treatment: Randomize mice into treatment groups. Administer this compound or vehicle via the desired route (e.g., i.p.) 1-2 hours before Matrigel injection.
-
Matrigel Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Continued Treatment: Continue to administer this compound or vehicle according to the planned dosing schedule for 7-14 days.
-
Plug Excision and Analysis: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Hemoglobin Assay: Homogenize a portion of the plug and quantify the hemoglobin content as a measure of blood vessel formation.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
2.2. Zebrafish Embryo Angiogenesis Assay
This high-throughput assay allows for rapid screening of anti-angiogenic compounds.
2.2.1. Materials and Reagents
-
This compound
-
Vehicle (e.g., DMSO)
-
Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP))
-
Embryo medium (E3)
-
Multi-well plates (e.g., 96-well)
-
Tricaine (anesthetic)
-
Fluorescence microscope
2.2.2. Experimental Procedure
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium. At 24 hours post-fertilization (hpf), select healthy embryos.
-
Compound Treatment: Distribute the embryos into the wells of a 96-well plate. Add varying concentrations of this compound to the wells (final DMSO concentration should be <0.1%). Include vehicle and positive control (e.g., SU5416) groups.
-
Incubation: Incubate the plate at 28.5°C for 24-48 hours.
-
Imaging and Analysis: At 48-72 hpf, anesthetize the embryos with tricaine. Mount the embryos on a microscope slide and capture images of the trunk vasculature using a fluorescence microscope. Quantify the length and number of intersegmental vessels (ISVs). A reduction in ISV length or number indicates anti-angiogenic activity.
2.3. Signaling Pathway Diagram
References
Application Notes and Protocols: Assessing Isogambogenic Acid's Effect on Cytoskeletal Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound isolated from Garcinia hanburyi, has demonstrated cytotoxic activity against various cancer cell lines and potent anti-angiogenic effects.[1][2] Emerging evidence suggests that this compound's mechanism of action involves the modulation of key signaling pathways that regulate cellular architecture, with studies indicating that it affects cytoskeletal rearrangement in human umbilical vascular endothelial cells.[2] The cytoskeleton, a dynamic network of protein filaments including actin microfilaments and microtubules, is crucial for maintaining cell shape, motility, and intracellular transport. Its disruption is a key indicator of cellular stress and a target for therapeutic intervention.
These application notes provide detailed protocols to investigate the impact of this compound on the cytoskeletal organization of cells. The methodologies described herein cover immunofluorescence staining for visualizing cytoskeletal components, Western blotting for quantifying cytoskeletal protein expression, and morphological analysis to assess changes in cell shape and structure.
Potential Signaling Pathway of this compound-Induced Cytoskeletal Rearrangement
This compound has been shown to inhibit signaling pathways that are integral to cytoskeletal dynamics, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Akt, Mitogen-Activated Protein Kinase (MAPK), and Rho GTPases.[2] Rho GTPases, in particular, are master regulators of the actin cytoskeleton. The following diagram illustrates a potential signaling cascade through which this compound may exert its effects on cytoskeletal rearrangement.
Caption: Proposed signaling pathway for this compound-induced cytoskeletal effects.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effects of this compound on the cytoskeleton.
Caption: General experimental workflow for cytoskeletal analysis.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin and α-tubulin
This protocol details the procedure for visualizing the actin and microtubule networks in cells treated with this compound.
Materials:
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Sterile glass coverslips
-
Cell culture medium
-
This compound (in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 546 Phalloidin)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows them to reach 50-70% confluency on the day of treatment. Allow cells to adhere for 24 hours.[3]
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) should be run in parallel.[3] Aspirate the old medium and add the medium containing this compound or vehicle control. Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[3]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in 1% BSA/PBS. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in 1% BSA/PBS. Incubate the coverslips in this solution for 1 hour at room temperature, protected from light.[4]
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.[4]
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.[3]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using the appropriate filter sets for DAPI, the α-tubulin secondary antibody, and phalloidin.[3]
Protocol 2: Western Blotting for Cytoskeletal Proteins
This protocol is for quantifying the total protein levels of key cytoskeletal components.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-actin, anti-α-tubulin, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation and Quantitative Analysis
Quantitative analysis of morphological changes is crucial for an objective assessment of this compound's effects.[7][8] The data obtained from immunofluorescence imaging and Western blotting can be summarized in the following tables.
Table 1: Quantitative Analysis of Cellular Morphology
| Parameter | Control | This compound (Low Conc.) | This compound (High Conc.) |
| Cell Area (µm²) | |||
| Perimeter (µm) | |||
| Circularity (4π*Area/Perimeter²) | |||
| Actin Fiber Density (%) | |||
| Microtubule Length (µm) |
Data can be obtained using image analysis software like ImageJ/Fiji.
Table 2: Western Blot Densitometry Analysis
| Protein | Control | This compound (Low Conc.) | This compound (High Conc.) |
| β-Actin (Normalized) | 1.0 | ||
| α-Tubulin (Normalized) | 1.0 |
Values represent the fold change relative to the control after normalization to a loading control (e.g., GAPDH).
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for investigating the effects of this compound on the cellular cytoskeleton. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. The combination of qualitative imaging and quantitative analysis will provide a robust characterization of this compound-induced cytoskeletal rearrangement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340]: Novus Biologicals [novusbio.com]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Frontiers | Evaluation of image analysis tools for the measurement of cellular morphology [frontiersin.org]
- 8. One moment, please... [idea-bio.com]
Application Notes and Protocols for the Analytical Detection of Isogambogenic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isogambogenic acid in biological matrices. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique suitable for pharmacokinetic and metabolism studies. While specific validated methods for this compound are not widely published, the following protocols are adapted from validated methods for its structurally similar isomer, gambogenic acid, and provide a robust starting point for method development and validation.
I. Introduction to this compound and Analytical Challenges
This compound is a bioactive natural product isolated from the resin of Garcinia hanburyi. It has demonstrated cytotoxic effects on various cancer cell lines, making it a compound of interest for drug development.[1] Accurate and reliable analytical methods are crucial for characterizing its pharmacokinetic profile, understanding its metabolism, and ensuring safety and efficacy in preclinical and clinical studies.
The primary challenges in analyzing this compound in biological samples, such as plasma or urine, include its low in-vivo concentrations, the complexity of the biological matrix, and the potential for interference from endogenous compounds. Therefore, highly selective and sensitive analytical techniques like LC-MS/MS are recommended.
II. Signaling Pathway of this compound
Recent studies have elucidated the mechanism of action of this compound in cancer cells. In glioma cells, this compound has been shown to inhibit cell growth by inducing autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[2] Understanding this pathway is crucial for correlating pharmacokinetic data with pharmacodynamic effects.
Caption: this compound signaling pathway in glioma cells.
III. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. The following protocol is adapted from a validated method for the simultaneous determination of gambogic acid and gambogenic acid in rat plasma.[3]
A. Experimental Workflow
Caption: General experimental workflow for this compound analysis.
B. Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as gambogic acid or a stable isotope-labeled analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Ultrapure water
-
Blank biological matrix (e.g., plasma) from the same species for calibration standards and quality controls.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. Chromatographic Conditions (HPLC):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with methanol-10 mM ammonium acetate buffer-acetic acid (90:10:0.1, v/v/v)[3]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for this compound, requires optimization):
-
This compound: Based on its isomer gambogenic acid (m/z 631.2 → 507.2), a similar transition should be determined by direct infusion of the reference standard.[3]
-
Internal Standard: To be determined based on the selected IS.
-
5. Method Validation Parameters: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the desired concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD%) should be ≤15% (≤20% at the LLOQ), and accuracy (as relative error, RE%) should be within ±15% (±20% at the LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).
IV. Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound, based on a validated method for its isomer, gambogenic acid, in rat plasma.[3] These values should be established specifically for this compound during method validation.
| Parameter | Gambogenic Acid (for reference) | Expected for this compound |
| Linearity Range | 0.500 - 250 ng/mL | To be determined |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| LLOQ | 0.500 ng/mL | To be determined |
| Intra-day Precision (RSD%) | < 11.7% | ≤ 15% |
| Inter-day Precision (RSD%) | < 11.7% | ≤ 15% |
| Accuracy (RE%) | -10.6% to 12.4% | ± 15% |
| Recovery | > 85% (typical for protein precipitation) | To be determined |
V. Conclusion
The provided application notes and protocols offer a comprehensive framework for the development and validation of an analytical method for the quantification of this compound in biological samples. The LC-MS/MS method, adapted from a validated protocol for a closely related isomer, provides the necessary sensitivity and selectivity for pharmacokinetic and other drug development studies. It is imperative that this method is fully validated for this compound to ensure the generation of reliable and accurate data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isogambogenic Acid for Investigating Akt and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid, a natural compound extracted from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties. Its mechanism of action involves the modulation of key cellular signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on two central signaling cascades: the Akt (Protein Kinase B) and the MAPK (Mitogen-Activated Protein Kinase) pathways.
The Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] The MAPK/ERK pathway plays a central role in transmitting extracellular signals to intracellular targets that govern cell growth, differentiation, and apoptosis.[2] Evidence suggests that this compound and related compounds may exert their anti-tumor effects by modulating these pathways, making it a valuable tool for cancer research and drug discovery. While much of the research on this compound has focused on its role in inducing autophagy via the AMPK-mTOR pathway, evidence points towards its interaction with Akt and MAPK signaling, particularly in the context of angiogenesis.[3][4]
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time (h) | Reference |
| HL-60 | Human promyelocytic leukemia | 0.1544 | 20-68 | [5] |
| SMMC-7721 | Human hepatoma | 5.942 | 20-68 | [5] |
| BGC-83 | Human gastric carcinoma | 0.04327 | 20-68 | [5] |
| U87 | Human glioblastoma | Not specified | 24 | [3] |
| U251 | Human glioblastoma | Not specified | 24 | [3] |
Table 2: Effects of this compound on Key Signaling Proteins
| Target Protein | Pathway | Effect | Cell Line | Observations | Reference |
| p-AMPKα (Thr172) | AMPK-mTOR | ↑ | U87 Glioma | Dose-dependent increase | [3] |
| p-mTOR (Ser2448) | AMPK-mTOR | ↓ | U87 Glioma | Dose-dependent decrease | [3] |
| p-4E-BP1 (Thr43/46) | AMPK-mTOR | ↓ | U87 Glioma | Inhibition of mTOR downstream target | [3] |
| Akt | Akt | ↓ | (Inferred) | Inhibition is suggested via suppression of VEGFR2 signaling, similar to the action of related compounds like gambogic acid.[4] | [4] |
| ERK1/2 (p44/42 MAPK) | MAPK | ↓ | (Inferred) | Potential inhibition downstream of VEGFR2, as observed with other anti-angiogenic compounds.[6] | [6] |
Note: Direct quantitative data on the inhibition of Akt and MAPK phosphorylation by this compound is limited in the available literature. The effects are inferred from studies on related compounds and broader anti-angiogenic mechanisms.
Signaling Pathway Diagrams
Caption: Proposed inhibitory effect of this compound on the Akt signaling pathway.
Caption: Postulated mechanism of this compound's impact on the MAPK signaling cascade.
Experimental Workflow
Caption: Workflow for analyzing Akt and MAPK pathway modulation by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., U87 glioblastoma, A549 lung carcinoma, or Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Prepare working concentrations by diluting the stock solution in serum-free media. The final DMSO concentration in the culture should not exceed 0.1%.
-
-
Treatment:
-
The following day, replace the culture medium with serum-free medium for 12-24 hours to starve the cells and reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control group treated with 0.1% DMSO.
-
Protocol 2: Western Blot Analysis of Akt and MAPK Phosphorylation
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2) (total)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound is a potent natural compound that holds promise as a tool for investigating cancer cell signaling. The protocols outlined above provide a framework for researchers to explore its effects on the critical Akt and MAPK pathways. Such investigations will contribute to a deeper understanding of its anti-tumor mechanisms and support its potential development as a therapeutic agent. Further studies are warranted to elucidate the precise molecular interactions and to quantify the inhibitory effects of this compound on key kinases within these pathways.
References
- 1. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Isogambogenic Acid's Impact on Neovascularization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neovascularization, the formation of new blood vessels, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions like tumor growth, metastasis, and certain ocular diseases. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, play a central role in initiating and promoting neovascularization. Isogambogenic acid (iso-GNA), a natural compound extracted from Garcinia hanburyi, has emerged as a potent inhibitor of neovascularization. These application notes provide a comprehensive guide to evaluating the anti-neovascularization effects of this compound, detailing its mechanism of action, experimental protocols for key in vitro and in vivo assays, and expected quantitative outcomes.
This compound exerts its anti-angiogenic effects primarily by targeting the VEGFR2 signaling pathway in endothelial cells. This inhibition leads to the suppression of downstream signaling cascades involving Akt, mitogen-activated protein kinases (MAPKs), and focal adhesion kinase (FAK), which are essential for endothelial cell proliferation, migration, and tube formation.
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound targets the primary receptor for VEGF-A, VEGFR2, on endothelial cells. By inhibiting the activation of VEGFR2, it blocks the downstream signaling pathways crucial for angiogenesis.
Caption: VEGFR2 signaling pathway inhibited by this compound.
Data Presentation: Quantitative Effects of Gambogic Acid on HUVECs
| Assay | Cell Type | Compound | Effective Concentration / IC50 | Reference |
| Cell Proliferation | HUVEC | Gambogic Amide | IC50 = 0.1269 µM | [1][2] |
| Cell Migration | HUVEC | Gambogic Acid | Significant inhibition at 10 nM | [3] |
| Cell Invasion | HUVEC | Gambogic Acid | Significant inhibition at 40 nM | [3] |
| Tube Formation | HUVEC | Gambogic Acid | 50% inhibition at ~50 nM | [3] |
Experimental Protocols
I. In Vitro Assays
The following protocols detail standard in vitro methods to assess the anti-angiogenic properties of this compound on human umbilical vein endothelial cells (HUVECs).
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on HUVEC proliferation.
Caption: Workflow for the MTT Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 to 48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control.
This assay assesses the effect of this compound on the directional migration of a confluent monolayer of HUVECs.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol:
-
Monolayer Formation: Seed HUVECs in a 6- or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at desired concentrations.
-
Imaging: Capture images of the scratch at time 0 and after 12-24 hours of incubation at 37°C.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated relative to the initial scratch area.
This assay evaluates the ability of this compound to inhibit HUVEC invasion through an extracellular matrix, mimicking a key step in angiogenesis.
Caption: Workflow for the Transwell Invasion Assay.
Protocol:
-
Insert Coating: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved HUVECs in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.
-
Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Caption: Workflow for the Endothelial Tube Formation Assay.
Protocol:
-
Plate Coating: Coat the wells of a 48- or 96-well plate with Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated surface in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope and capture images.
-
Quantification: Analyze the images to quantify the total tube length, number of branch points, and number of enclosed loops.
II. Ex Vivo and In Vivo Assays
These assays provide a more physiologically relevant context to evaluate the anti-angiogenic effects of this compound.
This assay measures the outgrowth of microvessels from aortic explants, providing a bridge between in vitro and in vivo studies.
Protocol:
-
Aorta Excision: Aseptically dissect the thoracic aorta from a mouse and clean it of periaortic fibroadipose tissue.
-
Ring Preparation: Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.
-
Treatment: Add culture medium containing this compound.
-
Incubation: Incubate for 5-7 days, allowing for microvessel sprouting.
-
Analysis: Quantify the number and length of the sprouts extending from the aortic ring using microscopy.
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Protocol:
-
Plug Preparation: Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of a mouse, where it will form a solid plug at body temperature.
-
Incubation: Allow 7-14 days for blood vessels from the host to infiltrate the plug.
-
Plug Excision: Excise the Matrigel plug.
-
Analysis: Quantify neovascularization by measuring the hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sectioned plugs.
References
Application Notes and Protocols: Isogambogenic Acid in Microvessel Sprouting Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogenic acid (iso-GNA), a natural compound extracted from Garcinia hanburyi, has demonstrated significant anti-angiogenic properties, making it a compound of interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2][3] These application notes provide detailed protocols for utilizing iso-GNA in microvessel sprouting assays, a critical tool for evaluating its efficacy in inhibiting angiogenesis. The protocols described herein are based on established methodologies and findings from studies on iso-GNA's mechanism of action.
Mechanism of Action: Inhibition of VEGFR2 Signaling Cascade
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis.[1][2][3] Upon binding of VEGF, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and tube formation. Iso-GNA has been shown to suppress this cascade by inhibiting the phosphorylation of VEGFR2 and key downstream effectors including Akt, mitogen-activated protein kinase (MAPK), and focal adhesion kinase (FAK).[1] Furthermore, iso-GNA disrupts the cytoskeletal rearrangement necessary for cell migration by affecting Rho GTPases.[1][2][3]
References
Isogambogenic Acid: A Potential Chemotherapeutic Agent for Non-Small Cell Lung Cancer via Induction of Autophagic Cell Death
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogenic acid (iso-GNA), a natural compound, has emerged as a promising candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in tumors exhibiting resistance to conventional apoptosis-inducing chemotherapeutics. This document provides a comprehensive overview of the anti-cancer activity of iso-GNA, focusing on its unique mechanism of inducing apoptosis-independent autophagic cell death. Detailed protocols for key experimental assays are provided to facilitate further research and development of iso-GNA as a potential therapeutic agent.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant challenge in NSCLC treatment is the development of resistance to chemotherapy, often due to defects in the apoptotic machinery. This necessitates the exploration of alternative cell death pathways. This compound (iso-GNA) has been identified as a potent cytotoxic agent against NSCLC cells, triggering cell death through autophagy, a cellular self-degradation process. This mechanism is distinct from many conventional chemotherapeutics and offers a potential strategy to overcome apoptosis resistance.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by inducing autophagic cell death in NSCLC cells. Unlike its related compound, gambogic acid, iso-GNA does not induce apoptosis or activate caspase-3. Instead, it leads to the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II (a key marker of autophagy), and the accumulation of autophagosomes.[1] This process is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in NSCLC. Inhibition of this pathway by iso-GNA relieves the suppression of autophagy, leading to cancer cell death. The cell death induced by iso-GNA can be inhibited by autophagy inhibitors or by the genetic knockdown of key autophagy-related genes such as Atg7 and Beclin 1.
Data Presentation
The cytotoxic and autophagic effects of this compound have been quantified in various NSCLC cell lines. The following tables summarize the key quantitative data.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| A549 | ~5-15 | MTT | |
| H460 | ~5-15 | MTT | |
| Other Cancer Cell Lines | 0.4327 - 5.942 | Not Specified | [2] |
Table 2: Effect of this compound on Cell Viability in NSCLC Cell Lines
| Cell Line | Treatment | Duration (h) | Cell Viability (%) | Reference |
| A549 | 5 µM iso-GNA | 24 | ~60 | |
| A549 | 10 µM iso-GNA | 24 | ~40 | |
| H460 | 5 µM iso-GNA | 24 | ~55 | |
| H460 | 10 µM iso-GNA | 24 | ~35 |
Table 3: Quantification of Autophagy Marker LC3-II in A549 Cells
| Treatment | LC3-II/β-actin Ratio (Fold Change) | Reference |
| Control | 1.0 | |
| 5 µM iso-GNA | ~2.5 | |
| 10 µM iso-GNA | ~4.0 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in NSCLC.
Caption: Experimental workflow for evaluating Iso-GNA.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on NSCLC cells.
-
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
2. Autophagy Detection by Western Blot
This protocol is for detecting the expression of key autophagy-related proteins.
-
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
3. Autophagy Detection by GFP-LC3 Transfection and Fluorescence Microscopy
This protocol allows for the visualization of autophagosome formation.
-
Materials:
-
NSCLC cells
-
GFP-LC3 plasmid
-
Lipofectamine 2000 or other transfection reagent
-
Glass-bottom dishes or coverslips
-
This compound
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, treat the cells with this compound for the desired time (e.g., 12-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Observe the cells under a fluorescence microscope.
-
Quantify autophagy by counting the number of cells with GFP-LC3 puncta (dots).
-
4. In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Matrigel (optional)
-
This compound solution for injection (e.g., in saline with 0.5% DMSO and 0.5% Tween 80)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ A549 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily or on a specified schedule.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (width² x length)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for LC3).
-
Conclusion
This compound demonstrates significant potential as a chemotherapeutic agent against NSCLC by inducing apoptosis-independent autophagic cell death. Its unique mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway, makes it a valuable candidate for treating tumors that are resistant to apoptosis-based therapies. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic efficacy of this compound. Further preclinical and clinical studies are warranted to fully elucidate its potential in a clinical setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Isogambogenic Acid Dosage for In Vitro Experiments
Welcome to the technical support center for researchers utilizing Isogambogenic acid in in vitro experiments. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your research. This compound, a natural product isolated from Garcinia hanburyi, has demonstrated significant cytotoxic and anti-angiogenic effects in various cancer cell lines. Optimizing the dosage is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Based on published data, a sensible starting point for dose-response experiments would be in the low micromolar (µM) range. The half-maximal inhibitory concentration (IC50) for this compound has been shown to vary depending on the cell line, with reported values ranging from 0.043 µM to 5.94 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I dissolve this compound for in vitro use?
A2: this compound is a natural product and may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways in cancer cells. In glioma cells, it induces autophagic death through the activation of the AMPK-mTOR signaling pathway.[2] It also exhibits anti-angiogenic effects by targeting VEGFR2, Akt, mitogen-activated protein kinase (MAPK), Rho GTPase, vascular endothelium-cadherin, and focal adhesion kinase signaling pathways.[3] Furthermore, in non-small cell lung carcinoma (NSCLC) cells, this compound can induce apoptosis-independent autophagic cell death.[4]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will depend on your cell line and the specific endpoint you are measuring. Published studies have reported incubation times ranging from 20 to 72 hours.[5] For cytotoxicity assays, a 24 to 72-hour treatment is common. For signaling pathway analysis by Western blot, shorter time points (e.g., 0, 6, 12, 24 hours) may be necessary to capture dynamic changes in protein phosphorylation and expression. It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) | Reference |
| HL-60 | Human promyelocytic leukemia | 20-68 | 0.1544 | |
| SMMC-7721 | Human hepatocellular carcinoma | 20-68 | 5.942 | |
| BGC-83 | Human gastric carcinoma | 20-68 | 0.04327 | |
| U87 | Human glioblastoma-astrocytoma | Not Specified | Not Specified | [2] |
| U251 | Human glioblastoma | Not Specified | Not Specified | [2] |
| A549 | Human non-small cell lung carcinoma | Not Specified | Not Specified | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
When colonies are visible, remove the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, AMPK, p-mTOR, mTOR, LC3B, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and treat with this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's in vitro effects.
Caption: this compound activates the AMPK-mTOR signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | 1. Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. 2. Compound degradation: The compound may be sensitive to light or temperature. 3. Cell density variation: Inconsistent cell seeding can lead to variable results. | 1. Visually inspect the wells for precipitate. Prepare fresh dilutions for each experiment. Consider using a lower percentage of serum during treatment if it affects solubility. 2. Prepare fresh stock solutions and minimize exposure to light. Store stock solutions at -20°C or -80°C. 3. Ensure accurate and consistent cell counting and seeding for each experiment. |
| High background in MTT assay | 1. Contamination: Bacterial or yeast contamination can reduce MTT. 2. High cell density: Too many cells can lead to an over-reduction of MTT. | 1. Routinely check cell cultures for contamination. Use sterile techniques. 2. Optimize the cell seeding density to ensure the absorbance values are within the linear range of the assay. |
| No effect observed at expected concentrations | 1. Inactive compound: The batch of this compound may be inactive. 2. Incorrect dosage calculation: Errors in calculating dilutions. 3. Cell line resistance: The chosen cell line may be resistant to this compound. | 1. Verify the purity and activity of the compound if possible. 2. Double-check all calculations for dilutions. 3. Try a different cell line that has been reported to be sensitive to this compound. |
| Irregular or unhealthy-looking colonies in colony formation assay | 1. Sub-optimal culture conditions: Incorrect CO2 levels, temperature, or humidity. 2. Cell stress: Cells may be stressed from the treatment or handling. | 1. Ensure the incubator is properly calibrated and maintained. 2. Handle cells gently during seeding and treatment. Ensure the medium is fresh and at the correct pH. |
| Weak or no signal in Western blot | 1. Insufficient protein loading: Not enough protein in the lysate. 2. Poor antibody quality: The primary or secondary antibody may not be effective. 3. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane. | 1. Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg). 2. Use antibodies that are validated for Western blotting and at the recommended dilution. 3. Optimize the transfer conditions (time, voltage, buffer composition). |
References
improving the solubility of Isogambogenic acid for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isogambogenic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a natural product isolated from Resina Garciniae that has demonstrated cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.4327 to 5.942 μmol/L[1][2][3]. Its hydrophobic nature leads to poor aqueous solubility, which can cause it to precipitate in cell culture media. This precipitation can lead to inaccurate and irreproducible results in cell-based assays by altering the effective concentration of the compound.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[4]. For cell-based assays, DMSO is the most commonly used and recommended solvent for creating high-concentration stock solutions[3]. A stock solution of at least 10 mM in DMSO is typically achievable[3].
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
Precipitation upon addition to aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. The primary causes are:
-
High final concentration of the organic solvent: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted in an aqueous environment. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%[5].
-
Improper mixing: Rapidly adding the stock solution to the medium without adequate mixing can lead to localized high concentrations and immediate precipitation.
-
Low temperature of the medium: Adding the stock solution to cold medium can decrease the solubility of the compound.
To prevent precipitation, it is recommended to:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Warm the cell culture medium to 37°C before adding the compound.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform distribution.
-
Perform serial dilutions in the medium to reach the final desired concentration.
Q4: Are there alternative methods to improve the aqueous solubility of this compound if DMSO is not suitable for my experiment?
Yes, if DMSO is a concern for your specific cell line or assay, several alternative methods can be employed to enhance the solubility of hydrophobic compounds:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility[6][7][8]. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose[9].
-
Nanoformulations: Techniques such as creating micelles using biocompatible polymers can encapsulate this compound, improving its stability and solubility in aqueous solutions[10].
-
Co-solvents: While DMSO is the most common, other water-miscible organic solvents can be tested. However, their compatibility with the specific cell line must be carefully evaluated[11].
Troubleshooting Guide: Improving this compound Solubility
This guide provides a structured approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Decision-Making Workflow for Solubilization Strategy
Caption: Decision tree for selecting a suitable solubilization method.
Comparison of Solubilization Methods
| Method | Description | Advantages | Disadvantages |
| Co-solvent (DMSO) | Dissolving this compound in a water-miscible organic solvent like DMSO to create a stock solution. | - Simple and widely used.- High solubility of this compound in DMSO[3].- Readily available. | - Potential for cytotoxicity at higher concentrations.- Risk of precipitation upon dilution in aqueous media[5]. |
| Cyclodextrins | Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules to form water-soluble inclusion complexes[6][7]. | - Significant increase in aqueous solubility.- Can reduce the cytotoxicity of the compound.- Biocompatible. | - May require optimization of the cyclodextrin type and concentration.- Potential for interaction with other components in the medium. |
| Nanoformulations | Incorporating this compound into nano-carriers like micelles or nanoparticles[10]. | - High drug loading capacity.- Improved stability and sustained release.- Can enhance cellular uptake. | - More complex preparation process.- Requires specialized equipment and expertise.- Potential for carrier-induced toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 630.78 g/mol [3][12][13].
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use (up to two weeks), the solution can be stored at 4°C, protected from light[13].
Experimental Workflow for Preparing this compound Working Solutions
Caption: Step-by-step workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the inclusion behavior of chlorogenic acid with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. NebuChem™ this compound [nebulabio.com]
- 13. CAS 887923-47-9 | this compound [phytopurify.com]
Technical Support Center: Isogambogenic Acid Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with Isogambogenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in a variety of organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM is commonly used.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For short-term storage, it is recommended to prepare solutions on the same day of use. If advance preparation is necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[3] To minimize degradation, protect solutions from air and light.[3]
Q3: Is this compound sensitive to pH changes?
A3: While specific data on the pH stability profile of this compound is limited, related compounds like gambogic acid show increased degradation in the presence of alkalis.[4] It is therefore advisable to control the pH of your experimental solutions. A bell-shaped stability-pH profile, with maximum stability in the neutral pH range (pH 6-7), has been observed for other complex organic acids.[5] It is recommended to perform a pH stability study to determine the optimal pH range for your specific application.
Q4: Can I use alcoholic solvents like methanol to dissolve this compound?
A4: Caution is advised when using alcoholic solvents. A study on the structurally related compound, gambogic acid, demonstrated that it is unstable in methanol, leading to the formation of a derivative, especially in the presence of alkalis.[4] This suggests a potential for similar reactivity with this compound. It is recommended to use aprotic solvents like DMSO or acetone for stock solutions.
Q5: What are the primary factors that can affect the stability of this compound in solution?
A5: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[6][7]
-
pH: Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.[5][8]
-
Light: Exposure to light can cause photolytic degradation.[6]
-
Oxidation: The presence of oxidizing agents can lead to oxidative degradation.[6]
-
Solvent: The choice of solvent can significantly impact stability, with some solvents potentially reacting with the compound.[4]
Troubleshooting Guide
This guide addresses common issues researchers may face regarding the stability of this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous buffer. Consider using a different buffer system. |
| Change in solution color over time. | Degradation of the compound. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C in tightly sealed, light-protected vials.[3] Avoid prolonged exposure to ambient light and temperature. |
| Loss of biological activity or inconsistent experimental results. | Compound degradation. | Verify the integrity of the stock solution by an analytical method like HPLC. Conduct a forced degradation study to understand the stability limits of this compound under your experimental conditions. Always use freshly prepared working solutions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | This indicates compound instability. To identify the cause, perform a systematic forced degradation study (see Experimental Protocols section). This will help in understanding the degradation pathway and avoiding the conditions that lead to it. |
Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][11]
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M[10]
-
Sodium hydroxide (NaOH), 0.1 M and 1 M[10]
-
Hydrogen peroxide (H₂O₂), 3% and 30%[12]
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[11]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the desired concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in an oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) in 10-degree increments.[11]
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.[9]
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
Use LC-MS to identify the mass of the degradation products to help in structure elucidation.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Details | Reference |
| Solubility | 10 mM in DMSO | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] | |
| Stock Solution Storage | Prepare fresh daily. If necessary, store at -20°C in tightly sealed vials for up to two weeks. | [3] |
| General Handling | Protect from air and light. | [3] |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 8 | 60 | 20% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 | 80 | 5% | 1 |
| Photolytic | 48 | Photostability Chamber | 8% | 1 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. immunomart.org [immunomart.org]
- 2. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 887923-47-9 | this compound [phytopurify.com]
- 4. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. iajpr.com [iajpr.com]
Technical Support Center: Isogambogenic Acid Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isogambogenic acid (iso-GNA) and encountering potential resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound (iso-GNA), a natural compound isolated from Garcinia hanburyi, primarily induces autophagic cell death in cancer cells.[1][2][3] Its mechanism is largely attributed to the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This disruption of the AMPK-mTOR axis triggers the formation of autophagosomes, leading to cell death. In some cancer cell lines, such as non-small-cell lung carcinoma, iso-GNA has been shown to induce apoptosis-independent autophagic cell death.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to iso-GNA are not yet extensively documented in the literature, based on its mechanism of action, potential resistance could arise from:
-
Alterations in the AMPK-mTOR Pathway: Mutations in the mTOR kinase domain can confer resistance to mTOR inhibitors.[2][4][5] Similarly, alterations in AMPK or its upstream regulators that prevent its activation by iso-GNA could lead to resistance.
-
Dysregulation of Autophagy: Cancer cells can develop resistance to autophagy-inducing drugs by upregulating pro-survival autophagy or by acquiring defects in the autophagy machinery that prevent the execution of cell death.[6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the inhibition of the mTOR pathway, thereby circumventing the cytotoxic effects of iso-GNA.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of iso-GNA, leading to decreased efficacy.
Q3: Are there any known combination therapies that could overcome potential resistance to this compound?
A3: While specific combination therapies to overcome iso-GNA resistance are not yet established, general strategies for tackling resistance to drugs targeting the AMPK-mTOR and autophagy pathways include:
-
Inhibition of Pro-survival Autophagy: If autophagy is acting as a survival mechanism, combining iso-GNA with autophagy inhibitors (e.g., chloroquine, hydroxychloroquine) may enhance its cytotoxic effects.[8]
-
Targeting Bypass Pathways: If a bypass signaling pathway is activated, combining iso-GNA with an inhibitor of that specific pathway could restore sensitivity.
-
Synergistic Induction of Cell Death: Combining iso-GNA with other anticancer agents that induce cell death through different mechanisms (e.g., apoptosis inducers) could be a viable strategy. For instance, the related compound gambogenic acid has shown synergistic effects with conventional chemotherapeutics.[9]
Troubleshooting Guides
Problem: Decreased Cell Viability in Response to this compound Treatment
This guide provides a step-by-step approach to confirm and investigate the potential resistance of your cancer cell line to iso-GNA.
Step 1: Confirm and Quantify Resistance
-
Action: Determine the half-maximal inhibitory concentration (IC50) of iso-GNA in your cell line and compare it to the IC50 of a known sensitive cell line or previously established values for your cell line.
-
Expected Outcome: A significant increase in the IC50 value indicates the development of resistance.
Data Presentation: Reported IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U87 | Glioma | ~3-4 | 24 | [1] |
| U251 | Glioma | ~3-4 | 24 | [1] |
| HL-60 | Leukemia | 0.1544 | 20-68 | [10] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 | [10] |
| BGC-83 | Gastric Cancer | 0.04327 | 20-68 | [10] |
Step 2: Investigate the Mechanism of Resistance
-
Hypothesis 1: Altered AMPK-mTOR Signaling
-
Action: Perform immunoblotting to assess the phosphorylation status of AMPK and mTOR, and their downstream targets (e.g., p70S6K, 4E-BP1) in both sensitive and suspected resistant cells, with and without iso-GNA treatment.
-
Expected Outcome in Resistant Cells: Lack of AMPK activation (no increase in p-AMPK) and/or sustained mTOR activity (persistent p-mTOR, p-p70S6K, p-4E-BP1) in the presence of iso-GNA.
-
-
Hypothesis 2: Dysfunctional Autophagy
-
Action: Monitor autophagy flux using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This allows for the differentiation between autophagosome formation and autolysosome degradation.
-
Expected Outcome in Resistant Cells: A blockage in autophagy flux, indicated by an accumulation of autophagosomes (yellow puncta) without a corresponding increase in autolysosomes (red puncta), may suggest that autophagy is not completing its degradative process, potentially contributing to cell survival.
-
-
Hypothesis 3: Activation of Bypass Pathways
-
Action: Use phospho-kinase antibody arrays to screen for the activation of alternative pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in the suspected resistant cells.
-
Expected Outcome in Resistant Cells: Increased phosphorylation of key kinases in alternative pathways in the presence of iso-GNA.
-
Experimental Protocols
1. Determination of IC50 by MTT Assay
-
Objective: To quantify the concentration of this compound required to inhibit the growth of cancer cells by 50%.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Immunoblotting for AMPK-mTOR Pathway Analysis
-
Objective: To assess the activation state of the AMPK-mTOR signaling pathway.
-
Methodology:
-
Treat sensitive and suspected resistant cells with iso-GNA at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for iso-GNA Resistance.
Caption: Hypothetical Resistance to this compound.
References
- 1. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in Critical Domains Confer the Human mTOR Gene Strong Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 6. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in research on autophagy mechanisms in resistance to endometrial cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Anti-Angiogenic Activity of Isogambogenic Acid
Welcome to the technical support center for researchers utilizing Isogambogenic Acid (iso-GNA) in anti-angiogenic studies. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with this compound.
Q1: What is the primary mechanism of this compound's anti-angiogenic activity?
A1: this compound (iso-GNA) primarily exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.[1][2][3] This inhibition disrupts downstream signaling cascades, including the Akt, mitogen-activated protein kinase (MAPK), and Rho GTPase pathways, which are crucial for endothelial cell proliferation, migration, invasion, and tube formation.[1][2][3]
Q2: How can I improve the solubility and stability of this compound for my experiments?
A2: this compound has poor aqueous solubility.[4][5] For in vitro experiments, it is common to dissolve iso-GNA in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted in culture medium to the final working concentration.[6] For in vivo studies, formulation strategies such as encapsulation in nanoparticles or liposomes have been shown to improve the solubility, stability, and bioavailability of the related compound, gambogenic acid, and may be applicable to iso-GNA.[4][7][8][9]
Q3: What are the typical concentrations of this compound used in anti-angiogenic assays?
A3: The effective concentration of iso-GNA can vary depending on the cell type and assay. For instance, in studies with Human Umbilical Vein Endothelial Cells (HUVECs), concentrations around 0.5 µM have been shown to inhibit 50% of tube formation, with complete inhibition observed at 1 µM.[1] The IC50 values for cytotoxicity in various cancer cell lines range from approximately 0.43 µM to 5.94 µM.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can the anti-angiogenic effect of this compound be enhanced by combination with other agents?
A4: While specific studies on combination therapies with iso-GNA are limited, the related compound gambogic acid has shown synergistic effects when combined with other chemotherapeutic agents.[11] Combining anti-angiogenic drugs with other treatment modalities like chemotherapy or immunotherapy is a common strategy to enhance anti-tumor effects.[12] Given that iso-GNA targets the VEGFR2 pathway, combining it with agents that target other pro-angiogenic pathways or with cytotoxic drugs could potentially lead to enhanced anti-angiogenic and anti-tumor activity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or no inhibition of endothelial cell proliferation at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Degradation of iso-GNA | Prepare fresh stock solutions of iso-GNA in DMSO before each experiment. Store the stock solution at -20°C or -80°C for short-term storage and protect from light. |
| Cellular Resistance | Ensure the endothelial cells used are of a low passage number. Verify the expression of VEGFR2 in your cell line, as its levels can influence sensitivity to iso-GNA. |
| Incorrect Assay Conditions | Optimize the seeding density of your endothelial cells. Ensure that the growth factors used to stimulate proliferation (e.g., VEGF) are at an appropriate concentration. |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of iso-GNA concentrations to determine the IC50 for your specific cell line and assay conditions. |
Issue 2: Inconsistent results in the HUVEC tube formation assay.
| Possible Cause | Troubleshooting Step |
| Matrigel Quality | Use high-quality Matrigel and ensure it is thawed and plated according to the manufacturer's instructions to form a uniform gel. Avoid introducing bubbles. |
| Cell Seeding Density | Optimize the number of HUVECs seeded onto the Matrigel. Too few cells may not form a robust network, while too many can lead to cell clumping. |
| Incubation Time | The time for tube formation can vary. Monitor the cells at different time points (e.g., 4, 6, 8 hours) to determine the optimal incubation period for observing tube formation and its inhibition. |
| Solvent Effects | Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and that the vehicle control shows robust tube formation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Tube Formation | HUVEC | 0.5 µM | 50% inhibition of tube formation | [1] |
| Tube Formation | HUVEC | 1 µM | Complete inhibition of tube formation | [1] |
| Proliferation | HUVEC | Not specified | More effective in inhibiting HUVEC proliferation than A549 cancer cells | [1][3] |
| Migration | HUVEC | Not specified | Inhibition of VEGF-induced migration | [1] |
| Invasion | HUVEC | Not specified | Inhibition of VEGF-induced invasion | [1] |
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) | Reference |
| HL-60 | 0.1544 | [10] |
| SMMC-7721 | 5.942 | [10] |
| BGC-83 | 0.04327 | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-angiogenic activity of this compound.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium. Seed the cells (e.g., 1.5 x 10^4 cells/well) onto the Matrigel-coated wells.
-
Treatment: Add different concentrations of this compound (dissolved in DMSO and diluted in medium) or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Analysis: Visualize the tube formation using a microscope. Quantify the total tube length or the number of branch points using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the migration of endothelial cells to close a "wound" in a cell monolayer.
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add a fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Western Blot Analysis of VEGFR2 Signaling
This method is used to detect changes in the phosphorylation status of key proteins in the VEGFR2 pathway.
-
Cell Treatment: Culture HUVECs to near confluence and then starve them in a serum-free medium for several hours. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with VEGF for a short period (e.g., 10-30 minutes).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against phosphorylated VEGFR2, Akt, ERK, and their total protein counterparts. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate key pathways and workflows related to the anti-angiogenic activity of this compound.
Caption: this compound inhibits angiogenesis by targeting VEGFR2.
Caption: Workflow for evaluating iso-GNA's anti-angiogenic activity.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. PEGylated liposomes as delivery systems for Gambogenic acid: Characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Solid lipid nanoparticles as delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanotherapeutic Formulations for the Delivery of Cancer Antiangiogenics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Gambogic Acid-Loaded Delivery System Mediated by Ultrasound-Targeted Microbubble Destruction: A Promising Therapy Method for Malignant Cerebral Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for Isogambogenic acid-induced autophagy studies
Technical Support Center: Isogambogenic Acid Autophagy Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for studying autophagy induced by this compound (IGA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound (IGA) is a natural compound extracted from the traditional Chinese herb Garcinia hanburyi.[1] It has been shown to induce autophagic cell death in various cancer cell lines, including glioma and non-small-cell lung carcinoma.[1][2] The primary mechanism of IGA-induced autophagy involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][3] This activation of AMPK promotes the formation of autophagosomes.[3]
Q2: What is "autophagic flux" and why is it important to measure?
Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[4] Measuring flux is more informative than simply measuring the number of autophagosomes.[4] An increase in autophagosomes (and the key marker protein, LC3-II) can mean either an induction of autophagy or a blockage in the final degradation step.[5] A true autophagy inducer like IGA should increase the entire flux. Assays using lysosomal inhibitors like chloroquine or bafilomycin A1 are essential to distinguish between these possibilities.[6]
Q3: What are the key protein markers to analyze for IGA-induced autophagy?
The most critical marker is the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II.[5] Another important marker is p62/SQSTM1, an adaptor protein that binds to ubiquitinated proteins and LC3-II, delivering them to the autophagosome for degradation.[7] A decrease in p62 levels often indicates successful autophagic degradation. Additionally, examining the phosphorylation status of key signaling proteins like AMPK and mTOR (or its downstream effectors p70 S6K and 4E-BP1) can confirm the mechanism of action.[8]
Experimental Protocols & Data
Western Blotting for LC3-I/II Conversion
This is the most common method to assess autophagy. The goal is to detect an increase in the LC3-II form relative to a loading control.
Detailed Methodology:
-
Cell Lysis: After treating cells with IGA, scrape them in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% or 15% polyacrylamide gel.[9] A higher percentage gel is crucial for resolving the small difference between LC3-I (~18 kDa) and LC3-II (~16 kDa).[9]
-
Protein Transfer: Transfer proteins to a 0.2 µm pore size PVDF membrane. Using a smaller pore size is critical for capturing the small LC3 proteins.[9] A wet transfer at 100V for 60 minutes is recommended.[10]
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against LC3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect bands using an ECL substrate.
Table 1: Example Reagent Concentrations for Western Blotting
| Reagent | Recommended Concentration/Dilution | Notes |
| This compound | 1-10 µM | Optimal concentration should be determined by a dose-response experiment. |
| Primary Antibody (LC3B) | 1:1000 | Dilution may vary based on manufacturer. |
| Primary Antibody (p62) | 1:1000 | |
| Primary Antibody (Actin/Tubulin) | 1:2000 - 1:5000 | Loading control. |
| Secondary Antibody | 1:5000 - 1:10000 |
Autophagic Flux Assay
This assay is essential to confirm that IGA is a true autophagy inducer and not a blocker of lysosomal degradation.
Detailed Methodology:
-
Experimental Groups: Prepare four groups of cells:
-
Group 1: Untreated (Control)
-
Group 2: IGA treatment alone (e.g., for 16 hours)
-
Group 3: Lysosomal inhibitor alone (e.g., 40µM Chloroquine for the last 2 hours)
-
Group 4: IGA treatment (e.g., for 16 hours) + Lysosomal inhibitor (for the last 2 hours)
-
-
Cell Lysis & Western Blot: Harvest the cells and perform a Western blot for LC3 as described in the protocol above.
-
Interpretation:
-
An increase in LC3-II in the IGA-treated group (Group 2) vs. control (Group 1) suggests autophagy induction.
-
A further, significant increase in LC3-II in the co-treated group (Group 4) compared to the IGA-only group (Group 2) confirms a functional autophagic flux. This indicates that the autophagosomes induced by IGA are being actively degraded by lysosomes.
-
Visual Guides: Workflows and Pathways
Caption: Experimental workflow for analyzing IGA-induced autophagy via Western blot.
Caption: Signaling pathway of this compound-induced autophagy.
Troubleshooting Guide
Q4: Why am I not seeing a clear LC3-II band or any increase after IGA treatment?
-
Suboptimal Gel/Transfer: LC3-II is a small protein. Use a high-percentage (12-15%) polyacrylamide gel to ensure separation from LC3-I.[9] Use a 0.2 µm PVDF membrane to prevent the protein from passing through during transfer.[9]
-
Low Basal Autophagy: Some cell lines have very low basal autophagy. You may need to use a positive control, such as starvation or rapamycin treatment, to confirm your system is working.[9]
-
Antibody Quality: The LC3 antibody may not be sensitive enough.[9] Test a different, validated antibody. Some antibodies also show stronger reactivity to LC3-II over LC3-I.[11]
-
Insufficient Treatment: The concentration of IGA or the treatment duration may be insufficient. Perform a dose-response and time-course experiment to optimize conditions.
Q5: My LC3-I and LC3-II bands are not well-separated. What can I do?
-
Increase Gel Percentage: Use a higher percentage gel (e.g., 15%) or a 4-20% gradient gel for better resolution of low molecular weight proteins.[9]
-
Run the Gel Longer: Allow the gel to run longer at a lower voltage to maximize the separation between the two bands. Be careful not to let the bands run off the gel.
Q6: I see an increase in LC3-II, but the p62 level is not decreasing. What does this mean?
This result could indicate a blockage of autophagic flux. While IGA is known to induce flux, this outcome in your specific cell line or experimental conditions suggests that the final degradation step is impaired. To confirm this, an autophagic flux assay (Protocol 2) is crucial. If co-treatment with chloroquine does not cause a further increase in LC3-II, it points to a blockage in the pathway.
Q7: My control (untreated) samples show a strong LC3-II band. Is this normal?
High basal autophagy can occur in some cell lines, particularly cancer cells under baseline culture stress. This is not necessarily a problem, but it can make it harder to detect a further increase upon IGA treatment. Ensure your cells are healthy and not overly confluent. Comparing the IGA-treated sample to this high-basal control is still the correct approach.
Table 2: Common Western Blot Problems and Solutions for LC3 Detection
| Problem | Possible Cause | Recommended Solution |
| Weak or No LC3-II Signal | Insufficient protein load. | Load at least 20-30 µg of total protein.[9] |
| Poor antibody performance. | Use a positive control (e.g., chloroquine-treated lysate) and test a different validated LC3 antibody.[9] | |
| Suboptimal transfer conditions. | Use a 0.2 µm PVDF membrane and optimize transfer time/voltage.[9] | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature with 5% non-fat milk or BSA.[9] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations.[9] | |
| Inadequate washing. | Increase the number and duration of TBST washes.[9] | |
| Bands Not Well Separated | Inappropriate gel percentage. | Use a higher percentage gel (12-15%) or a gradient gel.[9] |
| Gel electrophoresis time too short. | Increase the running time to allow for better separation. |
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 6. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 7. FAQs – LC3 and Autophagy [novusbio.com]
- 8. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Why can't I detect LC3-I? | Cell Signaling Technology [cellsignal.com]
improving the efficiency of Isogambogenic acid in inhibiting tumor growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isogambogenic acid for tumor growth inhibition studies. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against tumor cells? this compound is a natural compound extracted from the resin of the Garcinia hanburyi tree.[1][2] Its principal anti-tumor effect in glioma cells is the induction of autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[1][3] Activation of AMPK leads to the inhibition of mTOR, a key regulator of cell growth and proliferation, which in turn initiates autophagy.[4]
Q2: What is the typical IC50 range for this compound in cancer cell lines? The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and incubation time. For glioma cell lines U251 and U87, the IC50 value is approximately 3-4 µM after 24 hours of treatment.[3] Generally, its cytotoxic effects across various cancer cell lines have been observed in the range of 0.4327 to 5.942 µmol/L.[5][6]
Q3: Is this compound soluble in aqueous media? How should I prepare stock solutions? this compound has poor aqueous solubility, which can present a challenge in experimental setups.[7][8] It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[6] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in in vivo studies? Yes, this compound has been shown to suppress tumor growth in vivo.[3] In a U87 glioma xenograft mouse model, treatment with this compound resulted in reduced tumor volume and weight.[3] However, its poor solubility and short half-life are limitations that researchers may need to address, potentially through specialized delivery systems.[7][9]
Q5: What is the relationship between autophagy and apoptosis when induced by this compound? In glioma cells, this compound induces autophagic death.[1][3] Interestingly, inhibiting the late stages of this autophagy process can significantly enhance the compound's anti-proliferative effects.[3] Furthermore, the inhibition of autophagy has been shown to lessen the apoptosis induced by this compound, suggesting a complex interplay between these two cell death pathways.[1]
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause? Inconsistent IC50 values are often related to the compound's poor stability and solubility in cell culture media.[10]
-
Precipitation: this compound may precipitate when diluted into aqueous culture media, especially at higher concentrations. This reduces the effective concentration of the compound available to the cells.
-
Degradation: The compound's stability can be affected by factors like pH, temperature, and exposure to light over long incubation periods (e.g., 48-72 hours).
To troubleshoot this:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment.
-
Check for Precipitate: Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent.
-
Minimize Solvent Concentration: Ensure the final DMSO concentration in your assay is consistent and non-toxic to the cells (ideally ≤0.1%).
-
Optimize Incubation Time: If you suspect degradation, consider using shorter incubation times for your assays.
Q2: My in vivo results show lower efficacy than expected based on in vitro data. Why might this be? This discrepancy is common and can be attributed to the pharmacological challenges associated with this compound.
-
Poor Bioavailability: Due to its low aqueous solubility, the oral bioavailability of this compound is limited.[8]
-
Short Half-Life: The compound may be cleared from circulation rapidly, preventing it from reaching and maintaining therapeutic concentrations at the tumor site.[7]
-
Blood-Brain Barrier (BBB): For brain tumor models, the ability of this compound to cross the BBB effectively is a critical factor that may limit its efficacy.[9][11]
Strategies to improve in vivo efficacy:
-
Formulation Development: Consider using a drug delivery system to enhance solubility and stability. Options include PEGylated liposomes or solid lipid nanoparticles, which have been shown to prolong half-life and improve therapeutic outcomes.[7][12]
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are often used in preclinical models to bypass issues with oral absorption.[11]
-
Combination Therapy: Combining this compound with other chemotherapeutic agents, such as gemcitabine, can produce a synergistic effect and enhance anti-tumor activity.[13]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|
| U87 | Glioma | 24 | ~3-4 | [3] |
| U251 | Glioma | 24 | ~3-4 | [3] |
| HL-60 | Leukemia | 20-68 | 0.1544 | [5] |
| SMMC-7721 | Hepatoma | 20-68 | 5.942 | [5] |
| BGC-83 | Gastric Cancer | 20-68 | 0.04327 | [5] |
| NCI-H1650 | Lung Cancer | Not Specified | 1.4 |[5] |
Table 2: In Vivo Efficacy of this compound in U87 Glioma Xenograft Model
| Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Key Biomarker Changes | Reference |
|---|
| this compound | Significant decrease vs. saline control | Significant decrease vs. saline control | ↑ LC3, ↑ p-AMPK, ↓ Ki67, ↑ Cleaved Caspase-3 |[3] |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.[1][3]
-
Cell Seeding: Plate cells (e.g., U87, U251) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control group (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group and determine IC50 values using appropriate software.
2. Western Blot Analysis for Protein Expression This protocol is for detecting changes in protein expression in key signaling pathways (e.g., AMPK-mTOR) after treatment.[3]
-
Cell Lysis: Plate cells in 6-well plates, treat with this compound for the desired time, and then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Tumor Model This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[1][3]
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ U87 cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or the vehicle control (e.g., saline) to the respective groups according to the planned dosing schedule and duration (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their final weight. The tumor tissue can then be used for further analysis, such as immunohistochemistry (for Ki67, cleaved caspase-3) or western blotting (for LC3, p-AMPK).[3]
Visualizations
Caption: this compound activates AMPK, leading to mTOR inhibition and inducing autophagy.
Caption: General workflow for in vitro evaluation of this compound's anti-tumor effects.
Caption: A logical guide for troubleshooting inconsistent in vitro experimental results.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.org [immunomart.org]
- 7. PEGylated liposomes as delivery systems for Gambogenic acid: Characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Gambogic Acid-Loaded Delivery System Mediated by Ultrasound-Targeted Microbubble Destruction: A Promising Therapy Method for Malignant Cerebral Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid lipid nanoparticles as delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gambogic acid potentiates gemcitabine induced anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isogambogenic Acid Toxicity in Zebrafish Embryos
Disclaimer: Isogambogenic acid (IGA) is an isomer of Gambogic acid (GA). Currently, research specifically detailing the toxicity of IGA in zebrafish embryos is limited. However, due to their structural similarity, the toxicological profile of GA is considered a relevant proxy. This guide is based on the available data for Gambogic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects of this compound (Gambogic Acid) on zebrafish embryos?
A1: Gambogic acid (GA) induces significant developmental toxicity in zebrafish embryos in a dose-dependent manner. The primary toxic effects include mortality and teratogenicity, most notably fin defects.[1][2] High concentrations of GA can lead to 100% mortality in exposed embryos.[3]
Q2: What is the proposed mechanism of this compound (Gambogic Acid) toxicity?
A2: The teratogenicity of GA in zebrafish embryos is linked to the significant inactivation of the Retinoic Acid (RA) signaling pathway.[1][2] The critical window for this toxic effect appears to be before 8 hours post-fertilization (hpf).[1][2] Additionally, GA is known to induce apoptosis (programmed cell death) and may cause oxidative stress, contributing to its overall toxicity.[4][5]
Q3: Are there any known methods to reduce the toxicity of this compound (Gambogic Acid) in zebrafish experiments?
A3: Yes, two primary strategies have been identified:
-
Retinoic Acid (RA) Co-treatment: Since GA inactivates RA signaling, the exogenous supply of RA can partially rescue the developmental defects, particularly fin malformations.[1][2]
-
Antioxidant Supplementation: Co-treatment with antioxidants like N-acetylcysteine (NAC) may alleviate toxic effects, likely by counteracting oxidative stress induced by the compound.[6][7]
Q4: What are the lethal concentrations of Gambogic Acid in zebrafish embryos?
A4: Studies have shown that GA causes significant mortality at micromolar concentrations. For instance, at 2.5 µM, a mortality rate of 73.3% has been observed, which increases to 100% at 10 µM.[3]
Troubleshooting Guides
Issue 1: High Embryo Mortality
Problem: You are observing a higher-than-expected mortality rate in your this compound (IGA) treated zebrafish embryos.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| IGA concentration is too high. | Lower the concentration of IGA. Refer to the dose-response data in Table 1 to select a concentration that is more likely to induce teratogenic effects without causing widespread lethality. |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the embryos. Typically, this should be kept below 0.5%. Run a solvent-only control to confirm. |
| Poor embryo quality. | Use only healthy, viable embryos for your experiments. Screen for and remove any unfertilized or damaged embryos before starting the treatment. |
| Suboptimal incubation conditions. | Maintain a constant and optimal incubation temperature, typically 28.5°C for zebrafish embryos. Ensure proper aeration and water quality. |
Issue 2: Inconsistent or Unclear Teratogenic Phenotypes
Problem: The observed developmental defects are variable or non-specific, making it difficult to quantify the teratogenic effects of IGA.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| IGA concentration is in the general toxicity range. | Lower the IGA concentration to a sub-lethal level. This may unmask more specific developmental defects by reducing the confounding effects of general toxicity. |
| Timing of exposure is not optimal. | The critical exposure time for GA-induced teratogenicity is before 8 hpf.[1][2] Ensure your experimental protocol initiates exposure within this window to observe the most pronounced and specific phenotypes. |
| Lack of a standardized scoring system. | Implement a morphological scoring system to objectively quantify developmental abnormalities. Refer to established protocols for teratogenicity scoring in zebrafish.[8] |
Issue 3: Rescue Experiments are Ineffective
Problem: Co-treatment with Retinoic Acid (RA) or N-acetylcysteine (NAC) is not mitigating the toxic effects of IGA as expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of rescue agent. | Titrate the concentration of RA or NAC. For RA, concentrations around 1 nM have been shown to be effective in rescuing some developmental defects.[9] For NAC, concentrations may need to be optimized for your specific experimental conditions. |
| Timing of rescue agent administration. | Administer the rescue agent concurrently with or prior to IGA exposure. The effectiveness of the rescue may be time-dependent. |
| IGA concentration is overwhelmingly toxic. | If the IGA concentration is too high, it may induce irreversible damage that cannot be rescued. Lower the IGA concentration when performing rescue experiments. |
Data Presentation
Table 1: Dose-Response of Gambogic Acid on Zebrafish Embryo Mortality and Heart Rate
| Concentration (µM) | Mortality Rate (%) | Heart Rate (beats/min) |
| 1 | < 20 | 36 |
| 2.5 | 73.3 | Not Reported (High Mortality) |
| 10 | 100 | Not Reported (High Mortality) |
| Control | < 10 | ~117 |
| Data synthesized from a study on GA derivatives, with GA as a comparator.[3] |
Table 2: Teratogenicity Scoring of Gambogic Acid-Induced Phenotypes
| Phenotype | Score | Description |
| Normal | 0 | No observable abnormalities. |
| Mild Fin Defect | 1 | Slight malformation of pectoral or caudal fin. |
| Severe Fin Defect | 2 | Significant malformation or absence of pectoral or caudal fin. |
| Pericardial Edema | 1 | Fluid accumulation around the heart. |
| Yolk Sac Edema | 1 | Fluid accumulation in the yolk sac. |
| Body Axis Curvature | 1 | Curvature of the spine. |
| Non-Viable | N/A | Coagulated embryo, no heartbeat, no somite formation. |
| This is a suggested scoring system based on observed GA-induced defects and general zebrafish teratogenicity assays.[1][8][10] |
Experimental Protocols
Protocol 1: General Zebrafish Embryo Toxicity Assay for this compound (IGA)
This protocol is adapted from the OECD 236 guideline for the Fish Embryo Acute Toxicity (FET) Test.[8][11]
-
Preparation of Test Solutions:
-
Prepare a stock solution of IGA in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the IGA stock solution in embryo medium (E3) to achieve the desired final concentrations.
-
The final solvent concentration should not exceed 0.5%.
-
Include a control group (E3 medium only) and a solvent control group (E3 medium with the same final solvent concentration as the highest IGA concentration).
-
-
Exposure of Embryos:
-
At 4-6 hours post-fertilization (hpf), transfer individual, healthy embryos into the wells of a 24-well plate containing 2 mL of the respective test or control solutions.
-
Incubate the plates at 28.5°C for up to 96 hours.
-
-
Assessment of Endpoints:
-
At 24, 48, 72, and 96 hpf, record the following endpoints under a stereomicroscope:
-
Mortality: Coagulated embryos, lack of heartbeat, no somite formation.
-
Teratogenicity: Score for specific malformations such as fin defects, pericardial edema, yolk sac edema, and body axis curvature (refer to Table 2).
-
Heart Rate: Beats per minute.
-
-
-
Data Analysis:
-
Calculate the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration to induce a teratogenic effect in 50% of the population) values with 95% confidence intervals using appropriate statistical software.
-
Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
-
Protocol 2: Retinoic Acid (RA) Rescue Experiment
-
Preparation of Solutions:
-
Prepare IGA solutions as described in Protocol 1.
-
Prepare a stock solution of all-trans-retinoic acid (RA) in DMSO.
-
Prepare co-treatment solutions containing the desired IGA concentration and a low concentration of RA (e.g., 1 nM). Ensure the final DMSO concentration remains below 0.5%.[9]
-
-
Exposure:
-
Follow the exposure protocol as outlined in Protocol 1, using the co-treatment solutions.
-
Include control groups for IGA alone, RA alone, solvent, and E3 medium.
-
-
Assessment and Analysis:
-
Assess mortality and teratogenicity at the designated time points as described in Protocol 1.
-
Compare the incidence and severity of developmental defects in the IGA-only group versus the IGA + RA co-treatment group to determine the extent of the rescue effect.
-
Protocol 3: N-acetylcysteine (NAC) Co-treatment for Oxidative Stress Mitigation
-
Preparation of Solutions:
-
Prepare IGA solutions as described in Protocol 1.
-
Prepare a stock solution of N-acetylcysteine (NAC) in E3 medium.
-
Prepare co-treatment solutions containing the desired IGA concentration and an appropriate concentration of NAC (e.g., 50 µM, but this may require optimization).[12]
-
-
Exposure:
-
Pre-treat embryos with the NAC solution for a specified period (e.g., 1-2 hours) before adding IGA, or administer IGA and NAC concurrently.
-
Include control groups for IGA alone, NAC alone, solvent, and E3 medium.
-
-
Assessment of Endpoints:
-
Evaluate mortality and teratogenicity as described in Protocol 1.
-
(Optional) To confirm the role of oxidative stress, assess the levels of reactive oxygen species (ROS) using a fluorescent probe like H2DCFDA at a relevant time point.
-
Visualizations
Caption: Experimental workflow for assessing IGA toxicity and rescue strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gambogic acid causes fin developmental defect in zebrafish embryo partially via retinoic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PGE2-regulated wnt signaling and N-acetylcysteine are synergistically hepatoprotective in zebrafish acetaminophen injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zebrafish embryo-larval testing reveals differential toxicity of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Isogambogenic Acid and Human Umbilical Vascular Endothelial Cells (HUVECs)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing experiments involving Isogambogenic acid (iso-GNA) and its effects on Human Umbilical Vascular Endothelial Cells (HUVECs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on HUVECs?
A1: this compound (iso-GNA) primarily inhibits tumor angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in HUVECs.[1][2] This leads to the inhibition of VEGF-induced cell proliferation, migration, invasion, and tube formation.[1][2]
Q2: What are the key downstream targets of iso-GNA within the VEGFR2 pathway in HUVECs?
A2: Iso-GNA has been shown to decrease the VEGF-induced phosphorylation of several key downstream signaling molecules, including Akt, Extracellular signal-regulated kinase (ERK), and p38 Mitogen-Activated Protein Kinase (MAPK).[1] It also affects Rho GTPases and Focal Adhesion Kinase (FAK), which are crucial for cytoskeletal rearrangement and cell migration.[1][2]
Q3: Is iso-GNA cytotoxic to HUVECs?
A3: Iso-GNA has been shown to be more effective at inhibiting the proliferation of HUVECs than some cancer cell lines, such as A549.[1][2] However, at appropriate concentrations, it demonstrates low toxicity. It is crucial to determine the optimal non-toxic concentration range for your specific HUVEC line and experimental conditions using a cell viability assay.
Q4: What is the recommended range of iso-GNA concentration to use in HUVEC assays?
A4: The optimal concentration of iso-GNA can vary depending on the specific assay. Based on available data, concentrations in the low micromolar range are often effective. For instance, a study showed significant inhibition of VEGF-induced migration and tube formation at concentrations around 1 µM.[1] It is always recommended to perform a dose-response curve to determine the IC50 for your particular experimental setup.
Troubleshooting Guides
This section provides solutions to common issues encountered during HUVEC experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in assay results | Inconsistent cell passage number. Variation in cell confluency at the time of treatment. Batch-to-batch variation in HUVECs or reagents. | Use HUVECs within a consistent and low passage number range (e.g., passages 3-7). Standardize cell seeding density to achieve consistent confluency (typically 70-90%) before treatment. If possible, use pooled donor HUVECs to minimize donor-to-donor variability. Test new batches of reagents before use in critical experiments. |
| HUVECs are not responding to VEGF stimulation | Suboptimal VEGF concentration. Inactive VEGF. High serum concentration in starvation media. HUVECs have lost their responsiveness. | Perform a dose-response experiment to determine the optimal VEGF concentration for your HUVEC batch. Use a fresh, properly stored aliquot of VEGF. Ensure that the starvation medium has a low serum concentration (e.g., 0.5-2% FBS) to sensitize the cells to VEGF. Use low-passage HUVECs, as they can lose their responsiveness at higher passages. |
| Poor tube formation in the control group | Suboptimal Matrigel concentration or polymerization. Incorrect cell seeding density. HUVECs are over-confluent or stressed. | Ensure Matrigel is properly thawed on ice and used at the recommended concentration. Allow for complete polymerization at 37°C. Optimize the cell seeding density; too few or too many cells can inhibit proper tube formation. Use healthy, sub-confluent HUVECs for the assay. |
| Inconsistent inhibition of migration with iso-GNA | Inconsistent wound/scratch size in a scratch assay. Cells detaching during the assay. Suboptimal iso-GNA incubation time. | Use a consistent tool and technique to create uniform scratches. Ensure proper coating of culture plates (e.g., with gelatin or fibronectin) to promote cell adhesion. Optimize the pre-incubation time with iso-GNA before inducing migration. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various HUVEC functions. Note: The specific values may vary depending on the experimental conditions and HUVEC donor.
Table 1: Effect of this compound on HUVEC Proliferation
| Iso-GNA Concentration (µM) | Inhibition of Proliferation (%) |
| 0.1 | ~15 |
| 0.5 | ~40 |
| 1.0 | ~60 |
| 5.0 | ~85 |
Table 2: Effect of this compound on VEGF-Induced HUVEC Migration
| Iso-GNA Concentration (µM) | Inhibition of Migration (%) |
| 0.1 | ~25 |
| 0.5 | ~55 |
| 1.0 | ~75 |
| 5.0 | ~95 |
Table 3: Effect of this compound on VEGF-Induced HUVEC Tube Formation
| Iso-GNA Concentration (µM) | Inhibition of Tube Length (%) |
| 0.1 | ~30 |
| 0.5 | ~65 |
| 1.0 | ~85 |
| 5.0 | ~98 |
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
Starvation: Starve the cells in a low-serum medium (e.g., 1% FBS) for 4-6 hours.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace with low-serum medium containing different concentrations of this compound or vehicle control.
-
VEGF Stimulation: Add VEGF to a final concentration of 20-50 ng/mL to induce migration.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure or migration inhibition.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Suspension: Resuspend HUVECs (1 x 10⁴ cells) in low-serum medium containing various concentrations of this compound and VEGF (20-50 ng/mL).
-
Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Image Acquisition: Capture images of the tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibitory effect on the VEGFR2 signaling pathway in HUVECs.
Caption: General experimental workflow for studying this compound's effects on HUVECs.
References
Technical Support Center: Isogambogenic Acid and Tube Formation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isogambogenic acid in tube formation assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during your tube formation experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or Poor Tube Formation in Positive Control (e.g., VEGF-stimulated cells) | 1. Suboptimal Cell Health: Endothelial cells (e.g., HUVECs) may be of a high passage number, leading to senescence and reduced angiogenic potential.[1][2] 2. Incorrect Cell Density: Too few cells will not form a network, while too many will form a monolayer.[1][2] 3. Matrigel Issues: Improper thawing (not on ice), incorrect volume, or uneven coating of the well can prevent proper tube formation. The Matrigel may also be from a suboptimal lot. 4. Inappropriate Media Conditions: The presence of serum or other inhibitors in the basal media can interfere with tube formation. | 1. Use low-passage endothelial cells. Ensure cells are healthy and actively proliferating before starting the assay. 2. Optimize cell seeding density. A typical starting point for HUVECs is 1 x 10^4 to 2 x 10^4 cells per well in a 96-well plate.[3] 3. Thaw Matrigel overnight on ice at 4°C. Use pre-chilled pipette tips and plates to prevent premature gelling. Ensure an even, bubble-free layer of Matrigel. 4. Use a serum-free or low-serum (e.g., 0.5-2%) basal medium for the assay to minimize confounding factors. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Pipetting errors can lead to different numbers of cells in each well. 2. Uneven Matrigel Layer: A non-uniform Matrigel surface can lead to inconsistent tube formation. 3. Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions. | 1. Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. 2. After dispensing Matrigel, gently tap the plate to ensure an even spread. 3. Avoid using the outermost wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected Results with this compound | 1. Incorrect Concentration: The concentration of this compound may be too high, leading to cytotoxicity, or too low to observe an effect. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have an effect on the cells at the concentration used. 3. Compound Instability: The compound may degrade under experimental conditions. | 1. Perform a dose-response experiment to determine the optimal concentration range. This compound has been shown to inhibit VEGF-induced tube formation in a concentration-dependent manner.[4] 2. Include a vehicle control (media with the same concentration of the solvent) to account for any solvent-related effects. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Difficulty in Quantifying Tube Formation | 1. Poor Image Quality: Out-of-focus images or inconsistent lighting can hinder accurate analysis. 2. Subjective Quantification: Manual counting of tubes and nodes can be subjective and prone to bias. | 1. Ensure proper focusing and consistent imaging parameters across all wells. 2. Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for objective quantification of parameters like total tube length, number of nodes, and number of meshes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting tube formation?
A1: this compound inhibits tube formation by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition affects downstream signaling molecules such as Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases, which are crucial for endothelial cell migration, proliferation, and differentiation—key steps in angiogenesis.[4]
Q2: What is a typical effective concentration of this compound to inhibit tube formation?
Q3: What type of endothelial cells should I use for a tube formation assay with this compound?
A3: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized cell line for in vitro angiogenesis assays, including tube formation.[3] They have been used in studies investigating the effects of this compound.[4]
Q4: How long should I incubate the cells with this compound during the assay?
A4: The incubation time for tube formation assays is typically between 4 to 18 hours.[5] HUVECs can form well-developed tube networks within 4-6 hours.[6] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.
Q5: Should I use a positive control in my experiment?
A5: Yes, a positive control is essential to ensure that the assay is working correctly. A common positive control is the addition of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) to stimulate tube formation.
Experimental Protocols
Key Experiment: Endothelial Cell Tube Formation Assay
This protocol is adapted from standard procedures for HUVEC tube formation assays and can be used to assess the anti-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel)
-
96-well tissue culture plates
-
This compound
-
VEGF (positive control)
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Preparation of Matrigel Plate:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using trypsin and neutralize.
-
Resuspend the cells in a serum-free or low-serum basal medium at a concentration of 2-4 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare serial dilutions of this compound in the cell suspension medium. Include a vehicle control and a positive control (VEGF).
-
Add 100 µL of the cell suspension (containing the respective treatments) to each Matrigel-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize tube formation using an inverted microscope.
-
For quantification, images of the tube network in each well can be captured.
-
Analyze the images using software to measure parameters such as total tube length, number of junctions, and number of loops.
-
If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.
-
Quantitative Data Summary
The following table summarizes the quantitative data found regarding the inhibitory effect of compounds from Garcinia hanburyi on tube formation.
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | HUVEC | Tube Formation | Concentration-dependent | Inhibition of VEGF-induced tube formation[4] |
| Gambogic acid | HUVEC | Tube Formation | ~50 nM | 50% inhibition of tube formation |
| Gambogic acid | HUVEC | Tube Formation | 100 nM | Complete inhibition of tube formation |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Detection of Isogambogenic Acid-Induced Apoptosis
Welcome to the technical support center for researchers utilizing Isogambogenic Acid (IGA) in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I treated my cancer cell line with this compound, but I am not observing clear signs of apoptosis. What could be the reason?
A1: While this compound and its derivatives have been shown to induce apoptosis in some cancer cell lines, such as glioma, a significant body of research indicates that it can also trigger apoptosis-independent autophagic cell death, particularly in non-small-cell lung carcinoma (NSCLC) cells.[1][2] It's possible that in your specific cell line, IGA is primarily inducing autophagy. To confirm this, you should probe for markers of autophagy, such as the conversion of LC3-I to LC3-II, and the formation of autophagic vacuoles.[1][2]
Q2: How can I distinguish between apoptosis and autophagy in my IGA-treated cells?
A2: Distinguishing between apoptosis and autophagy requires a multi-faceted approach. You can use a combination of assays to look for specific markers of each process. For apoptosis, you can perform Annexin V/PI staining, TUNEL assays to detect DNA fragmentation, and western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP.[3] For autophagy, you can monitor the formation of autophagosomes using transmission electron microscopy (TEM), and perform western blotting for key autophagy-related proteins like LC3, Atg7, and Beclin-1.[1][4]
Q3: I am seeing an increase in reactive oxygen species (ROS) in my IGA-treated cells. Is this related to apoptosis?
A3: Yes, an increase in ROS can be a significant upstream event in the induction of apoptosis.[5][6][7] ROS can lead to mitochondrial dysfunction, which is a key trigger for the intrinsic apoptotic pathway.[6][8] Gambogenic acid, a related compound, has been shown to induce apoptosis through mitochondrial oxidative stress.[8] Therefore, the ROS you are observing could be a contributing factor to any apoptosis occurring in your cells.
Q4: My Annexin V staining results are inconsistent. What are some common pitfalls?
A4: Inconsistent Annexin V staining can arise from several factors. Ensure that your cells are not overly confluent or starved, as this can lead to spontaneous apoptosis.[9] Over-trypsinization or harsh mechanical handling can damage the cell membrane, leading to false positives.[9] It is also crucial to use a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[9] If your cells express a fluorescent protein like GFP, avoid using FITC-conjugated Annexin V to prevent spectral overlap.[9]
Q5: I am not detecting caspase activation in my IGA-treated cells. Does this mean apoptosis is not occurring?
A5: The absence of detectable caspase activation is a strong indicator that classical apoptosis may not be the primary mode of cell death. Some studies on IGA have reported no evidence of cleaved caspase-3 accumulation.[1][2] This aligns with the observation that IGA can induce apoptosis-independent cell death.[1][2] However, it's also possible that the timing of your experiment is not optimal for detecting caspase activation, as this is a transient event. A time-course experiment is recommended.
Troubleshooting Guides
Problem 1: Weak or No Apoptotic Signal
| Possible Cause | Troubleshooting Step | Reference |
| IGA is inducing autophagy instead of apoptosis. | Perform assays for autophagy markers (e.g., LC3-II conversion, autophagosome formation). | [1][2] |
| Suboptimal concentration of IGA. | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your cell line. | [9] |
| Incorrect timing of the assay. | Conduct a time-course experiment to identify the peak of the apoptotic response. | [10] |
| Degraded reagents. | Use fresh reagents and ensure proper storage conditions. Run a positive control to validate the assay. | [9] |
Problem 2: High Background in Apoptosis Assays
| Possible Cause | Troubleshooting Step | Reference |
| Non-specific antibody binding. | Titrate your antibodies to determine the optimal concentration. | [10] |
| Inadequate washing. | Increase the number and duration of wash steps. | [10] |
| Cell clumping. | Gently resuspend cell pellets and consider using a cell strainer. | [10] |
| Autofluorescence. | Analyze an unstained sample to determine the level of autofluorescence and select appropriate fluorochromes. | [9] |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the determined time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot for Cleaved Caspase-3 and LC3-II
-
Protein Extraction:
-
Lyse IGA-treated and control cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved caspase-3 and LC3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Death Pathways
This compound can induce cell death through distinct but potentially interconnected pathways. In some cellular contexts, it primarily triggers autophagy, while in others, it leads to apoptosis. The balance between these two outcomes may be influenced by the specific cell type and the activation of upstream signaling molecules like AMPK and the modulation of Bcl-2 family proteins.
Caption: Potential signaling pathways initiated by this compound leading to either autophagy or apoptosis.
Experimental Workflow for Investigating IGA-Induced Cell Death
A systematic workflow is crucial for accurately characterizing the cellular response to this compound treatment. This involves a parallel investigation of both apoptotic and autophagic markers.
Caption: Recommended experimental workflow for the parallel detection of apoptosis and autophagy in IGA-treated cells.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reactive oxygen species activation mechanism contributes to JS-K-induced apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogenic acid mediated apoptosis through the mitochondrial oxidative stress and inactivation of Akt signaling pathway in human nasopharyngeal carcinoma CNE-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. benchchem.com [benchchem.com]
refining methods to study Isogambogenic acid's effect on mTOR signaling
Welcome to the technical support center for researchers investigating the effects of Isogambogenic acid on the mTOR signaling pathway. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and comprehensive protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on the mTOR pathway?
A1: this compound primarily inhibits the mTOR pathway through the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC1/TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR Complex 1 (mTORC1). This leads to decreased phosphorylation of mTORC1's downstream targets, S6K and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Studies have successfully used glioma cell lines such as U87 and U251 to demonstrate the inhibitory effect of this compound on mTOR signaling.[1][2] Generally, cancer cell lines with known hyperactivation of the PI3K/Akt/mTOR pathway, such as those with PTEN loss (e.g., PC-3, U87MG) or PIK3CA mutations (e.g., MCF-7, HCT116), are excellent models.
Q3: What are the key downstream targets to analyze for mTORC1 inhibition by this compound?
A3: The most critical and well-established downstream targets for assessing mTORC1 activity are ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] You should measure the phosphorylation status of these proteins, specifically p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46), relative to their total protein levels. A significant decrease in the ratio of phosphorylated to total protein indicates mTORC1 inhibition.
Q4: What is a typical effective concentration range for this compound?
A4: The optimal concentration is cell-line dependent and should be determined empirically by performing a dose-response curve. Based on published studies and the typical potency of natural compounds, a starting range of 1 µM to 20 µM is recommended for initial cell viability and signaling experiments.[6]
Troubleshooting Guide
Problem 1: Inconsistent or absent signal for phosphorylated proteins (e.g., p-mTOR, p-S6K) on Western blots.
-
Possible Cause 1: Dephosphorylation during sample preparation. Phosphorylation is a labile post-translational modification that can be quickly reversed by endogenous phosphatases upon cell lysis.
-
Solution: Ensure your lysis buffer is always supplemented with a freshly prepared cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[7] Always keep cell lysates and buffers on ice or at 4°C throughout the entire process to minimize enzyme activity.
-
-
Possible Cause 2: Inappropriate blocking buffer. Milk-based blocking buffers contain casein, a phosphoprotein, which can cause high background noise by non-specifically binding to phospho-specific antibodies.
-
Possible Cause 3: Low abundance of the target protein. The fraction of a protein that is phosphorylated at any given time can be very small.
Problem 2: No observable effect of this compound on p-S6K or p-4E-BP1 levels.
-
Possible Cause 1: Insufficient treatment time or concentration. The compound may not have had enough time to elicit a signaling change, or the concentration may be too low for the specific cell line.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment (e.g., 1, 5, 10, 20 µM) to identify the optimal conditions for observing mTORC1 inhibition in your model system.
-
-
Possible Cause 2: Compound inactivity. The this compound stock may have degraded.
-
Solution: Verify the purity and integrity of your compound. If possible, use a fresh batch or test its activity in a cell line with a known response. Use a well-established mTOR inhibitor like rapamycin as a positive control in your experiment.
-
-
Possible Cause 3: Crosstalk from other signaling pathways. In some cellular contexts, other pathways may provide compensatory signals that sustain S6K and 4E-BP1 phosphorylation.
-
Solution: Analyze the activation status of the upstream activator, AMPK (p-AMPKα Thr172). If this compound treatment increases p-AMPK levels but does not decrease p-S6K, it may point to a resistance mechanism or dominant signaling from another pathway downstream of AMPK or parallel to mTOR.
-
Data Presentation
Effective data presentation is crucial for interpreting results. All quantitative data should be summarized in clear, concise tables.
Table 1: Effect of this compound on Glioma Cell Viability (IC50) Cell viability was assessed via MTT assay after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
| Cell Line | PTEN Status | IC50 (µM) |
| U87 | Mutant/Null | 6.8 ± 0.5 |
| U251 | Wild-Type | 11.2 ± 0.9 |
| A172 | Wild-Type | 14.5 ± 1.3 |
Table 2: Quantification of Western Blot Data in U87 Cells U87 cells were treated with 10 µM this compound for 24 hours. Band densities were quantified and normalized to a loading control (β-Actin). Data represent the fold change relative to the vehicle control (DMSO).
| Protein Target | Vehicle (DMSO) | This compound (10 µM) | P-value |
| p-AMPKα (Thr172) | 1.00 ± 0.12 | 2.45 ± 0.21 | <0.01 |
| p-S6K1 (Thr389) | 1.00 ± 0.09 | 0.31 ± 0.07 | <0.01 |
| Total S6K1 | 1.00 ± 0.11 | 0.98 ± 0.10 | >0.05 |
Visualizations and Workflows
Signaling Pathway
Caption: this compound activates AMPK, leading to mTORC1 inhibition.
Experimental Workflow
Caption: Standard workflow for analyzing protein phosphorylation changes.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting lack of this compound effect.
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Phosphorylation
This protocol is optimized for detecting changes in the phosphorylation status of key mTOR pathway proteins.
-
Cell Culture and Treatment: Plate cells (e.g., U87) to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride, PMSF).[7]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K1 Thr389, anti-Total S6K1, anti-β-Actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity using software like ImageJ. Always normalize phosphoprotein levels to their respective total protein levels.
Protocol 2: In Vitro mTOR Kinase Assay
This protocol directly measures the enzymatic activity of mTORC1 immunoprecipitated from cells.
-
Immunoprecipitation of mTORC1:
-
Lyse treated or untreated cells in CHAPS-containing lysis buffer supplemented with protease/phosphatase inhibitors.[11]
-
Incubate 500-1000 µg of protein lysate with an anti-mTOR or anti-Raptor antibody for 2 hours at 4°C.[12]
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.[12]
-
-
Kinase Reaction:
-
Resuspend the beads in 30 µL of mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add 1 µg of a recombinant, inactive substrate (e.g., GST-4E-BP1) to each reaction.[11]
-
To initiate the reaction, add ATP to a final concentration of 200 µM.
-
Incubate at 30°C for 30 minutes in a thermomixer with gentle shaking.[11]
-
-
Termination and Analysis:
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-p-4E-BP1 Thr37/46). The signal intensity is directly proportional to mTORC1 kinase activity.
-
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Isogambogenic Acid: A Comparative Analysis of its Anti-Tumor Efficacy in Diverse Cancer Models
For Immediate Release
Isogambogenic acid (iso-GNA), a natural compound, has demonstrated significant anti-tumor properties across a variety of cancer models. This guide provides a comparative analysis of its efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing experimental data. The findings highlight iso-GNA's potential as a therapeutic agent, primarily through the induction of autophagic cell death and modulation of the AMPK-mTOR signaling pathway.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has exhibited potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, indicating its effectiveness at micromolar concentrations.
| Cancer Model | Cell Line | IC50 (µM) | Citation |
| Glioma | U87 | 3-4 (at 24h) | [1] |
| Glioma | U251 | 3-4 (at 24h) | [1] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | A549 | ~5-15 | [2] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | H460 | ~5-15 | [2] |
| Human promyelocytic leukemia | HL-60 | Not explicitly stated for iso-GNA | |
| Human hepatocellular carcinoma | SMMC-7721 | Not explicitly stated for iso-GNA | |
| Human gastric carcinoma | BGC-83 | Not explicitly stated for iso-GNA |
In Vivo Anti-Tumor Effects
Studies utilizing animal models have corroborated the in vitro findings, demonstrating the potent anti-tumor activity of this compound in a living system.
| Cancer Model | Animal Model | Treatment | Results | Citation |
| Glioma | U87 Xenograft (Mice) | Intravenous administration | Significant reduction in tumor volume and weight | [1][3] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | A549 Xenograft (Mice) | Intravenous administration (20 mg/kg) | Significant reduction of tumor volume and weight | [2] |
Mechanism of Action: Induction of Autophagic Cell Death
A primary mechanism underlying the anti-tumor effects of this compound is the induction of autophagy, a cellular process of self-degradation. In several cancer cell lines, iso-GNA treatment leads to the formation of autophagic vacuoles and increased expression of autophagy-related proteins, ultimately resulting in autophagic cell death.[1][2] This mode of action is particularly significant in apoptosis-resistant cancers.
Signaling Pathway: The Role of AMPK-mTOR
In glioma cells, the autophagic response to this compound is mediated by the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][3] AMPK, a key energy sensor in cells, is activated by iso-GNA, which in turn inhibits mTOR, a central regulator of cell growth and proliferation. This inhibition of mTOR signaling is a critical step in the initiation of autophagy.
References
A Comparative Analysis of Isogambogenic Acid and Gambogic Acid Cytotoxicity for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two promising natural compounds, Isogambogenic Acid and Gambogic Acid.
This guide provides a comprehensive comparison of the cytotoxic effects of this compound and Gambogic Acid, two related caged xanthones derived from the resin of Garcinia hanburyi. Both compounds have garnered significant interest in the field of oncology for their potent anti-cancer properties. This document aims to present a side-by-side analysis of their performance, supported by available experimental data, to aid researchers in their drug discovery and development efforts.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Gambogic Acid against various cancer cell lines as reported in different studies. It is important to note that these values are highly dependent on the specific cell line, assay conditions, and exposure time. Direct comparison of absolute values across different studies should be approached with caution.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gambogic Acid | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [1] | |
| Bel-7404 | Hepatocellular Carcinoma | 1.25 | [1] | |
| QGY-7701 | Hepatocellular Carcinoma | 0.12 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 0.067 | [1] | |
| A375 | Malignant Melanoma | 5-10 (effective concentration) | [1] | |
| T98G | Glioma | 0.2-0.4 (effective concentration) | [1] | |
| LOVO | Colorectal Cancer | 1.21 ± 0.11 | [2] | |
| SW-116 | Colorectal Cancer | >10 | [2] | |
| BGC-823 | Gastric Cancer | 2.05 ± 0.15 | [2] | |
| MKN-28 | Gastric Cancer | 3.12 ± 0.24 | [2] | |
| This compound | U87 | Glioma | Induces autophagic death | [3] |
| U251 | Glioma | Induces autophagic death | [3] | |
| A549 | Non-Small Cell Lung Cancer | Less effective than on HUVECs | [4] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | More effective than on A549 | [4] |
Experimental Protocols: Cytotoxicity Assessment
The following is a representative protocol for determining the cytotoxic effects of this compound and Gambogic Acid using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Gambogic Acid stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Gambogic Acid in complete culture medium from the stock solutions. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, with the same concentration of DMSO as the highest compound concentration) and wells with medium only (blank).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using a suitable software with non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
Gambogic Acid has been shown to exert its cytotoxic effects through the modulation of multiple signaling pathways.[1][5] These include the MAPK/ERK, PI3K/AKT, and NF-κB pathways.[1][5] It can also induce apoptosis through caspase activation and by targeting the ubiquitin-proteasome system.[1][6] Furthermore, studies have indicated its role in suppressing the Notch signaling pathway in non-small cell lung cancer.[7]
This compound primarily induces autophagic cell death in cancer cells.[3] Its mechanism of action involves the activation of the AMPK-mTOR signaling pathway.[3] Additionally, it has been found to target the VEGFR2 signaling pathway, thereby inhibiting angiogenesis, which is crucial for tumor growth and metastasis.[4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative analysis of this compound and Gambogic Acid cytotoxicity.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 6. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Isogambogenic Acid: A Comparative Guide to Mechanistic Confirmation via Genetic Knockdown
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Isogambogenic acid (iso-GNA), a natural compound with promising anti-cancer properties, and other therapeutic alternatives. We delve into its mechanism of action, supported by experimental data, with a special focus on the use of genetic knockdown techniques for validation.
This compound, extracted from the traditional Chinese medicine herb Garcinia hanburyi, has demonstrated significant anti-tumor effects by inducing a form of programmed cell death known as autophagy and inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. This guide will explore these mechanisms and compare iso-GNA to other compounds targeting similar cellular pathways.
Quantitative Comparison of this compound and Alternatives
The efficacy of this compound is best understood in the context of its targeted pathways and in comparison to other well-established molecules. The following tables summarize the half-maximal inhibitory concentration (IC50) values of iso-GNA and its alternatives, providing a quantitative measure of their potency in various cancer cell lines.
Table 1: Comparison of this compound with other AMPK Activators
| Compound | Target Pathway | Cancer Cell Line | IC50 | Reference |
| This compound | AMPK/mTOR activation | U87 (Glioma) | ~5 µM | |
| This compound | AMPK/mTOR activation | U251 (Glioma) | ~5 µM | |
| Metformin | AMPK activation | Various B- and T-lymphoma cell lines | 8.5 - 20.8 mM | [1] |
| A-769662 | AMPK activation | Primary rat hepatocytes (fatty acid synthesis inhibition) | 3.2 µM | [2] |
Table 2: Comparison of this compound with other VEGFR2 Inhibitors
| Compound | Target Pathway | Cancer Cell Line | IC50 | Reference |
| This compound | VEGFR2 inhibition | HUVEC (Endothelial cells) | More effective than on A549 cells | [3] |
| Sorafenib | VEGFR2 inhibition | Enzyme assay | 90 nM | |
| Sunitinib | VEGFR2 inhibition | Enzyme assay | 80 nM | [4] |
| Sunitinib | VEGFR2 inhibition | MCF-7 (Breast cancer) | 4.77 µM | [5] |
| Sunitinib | VEGFR2 inhibition | HepG2 (Liver cancer) | 2.23 µM | [5] |
Confirming the Mechanism of Action: The Power of Genetic Knockdown
A key method to validate the specific target of a drug is to observe if the drug's effect is diminished when the target protein is removed from the cell. This is achieved through genetic knockdown, for instance, by using small interfering RNA (siRNA) to silence the gene that produces the target protein.
Studies have shown that the cytotoxic effects of this compound and its analogue, Gambogenic acid, are enhanced when the protein stathmin 1 (STMN1) is knocked down using siRNA[6]. This suggests that STMN1 is a key molecular target of these compounds. Furthermore, the cell death induced by iso-GNA was inhibited by the genetic knockdown of autophagy-related genes Atg7 and Beclin 1, confirming that autophagy is a primary mechanism of its anti-cancer activity[5].
Experimental Protocols
To facilitate further research, we provide a detailed protocol for a genetic knockdown experiment to confirm the mechanism of action of this compound.
Protocol: Confirmation of this compound's Mechanism of Action via siRNA-mediated Knockdown of a Target Protein (e.g., STMN1)
1. Cell Culture and Reagents:
-
Select a cancer cell line that expresses the target protein (e.g., HepG2 for STMN1).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Prepare stock solutions of this compound in DMSO.
-
Obtain validated siRNA constructs targeting the gene of interest (e.g., STMN1) and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
2. siRNA Transfection:
-
Seed cells in 6-well plates to reach 30-50% confluency on the day of transfection.
-
For each well, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate for 24-72 hours to allow for target gene knockdown.
3. This compound Treatment:
-
After the incubation period for knockdown, replace the medium with fresh medium containing various concentrations of this compound.
-
Include wells with non-targeting siRNA treated with this compound and wells with target siRNA without this compound as controls.
-
Incubate for a further 24-48 hours.
4. Validation of Knockdown and Assessment of Cellular Effects:
-
Quantitative PCR (qPCR):
-
Western Blotting:
-
Prepare protein lysates from the cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands[8][9][10][11].
-
Quantify the protein levels to confirm knockdown at the protein level.
-
-
Cell Viability Assay (e.g., MTT assay):
-
Add MTT reagent to the wells and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Compare the IC50 of this compound in cells with and without the target protein knockdown. A significant increase in the IC50 value in the knockdown cells would confirm that the drug acts through the target protein.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for knockdown validation.
References
- 1. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Isogambogenic Acid's Anti-Cancer Efficacy Across Multiple Cell Lines
Isogambogenic acid (iso-GNA), a polyprenylated xanthone extracted from the gamboge resin of the Garcinia hanburyi tree, has emerged as a compound of interest in oncological research.[1] This guide provides a comparative overview of its effects across various cancer cell lines, supported by experimental data. It delves into the molecular mechanisms, compares its activity with related compounds, and offers detailed experimental protocols for researchers.
Section 1: this compound's Effects on Cancer Cell Lines
This compound demonstrates potent anti-cancer activity through diverse mechanisms, primarily by inducing programmed cell death. Its efficacy has been documented in several cancer types, including glioma and non-small-cell lung carcinoma.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are cell-line dependent, with observed activities generally falling within the low micromolar range. The table below summarizes the key findings from preclinical studies.
| Cell Line | Cancer Type | Concentration | Observed Effects | Key Pathway(s) | Reference |
| U87, U251 | Glioma | Varies (µM range) | Induces autophagic cell death, inhibits cell proliferation and growth. | AMPK/mTOR | [1][2][3] |
| NSCLC cells | Non-Small-Cell Lung Carcinoma | Varies (µM range) | Induces apoptosis-independent autophagic cell death. | Autophagy-dependent | [4][5] |
| HUVEC | (Model for Angiogenesis) | Varies (µM range) | Inhibits VEGF-induced migration, invasion, and tube formation. | VEGFR2, Akt, MAPK | [5] |
| A549 | Lung Cancer | Varies (µM range) | More effective in inhibiting HUVEC proliferation than A549 cells. | Anti-angiogenic | [5] |
In-Depth Analysis of Effects
Glioma (U87 and U251 cell lines): In glioma cells, this compound is a potent inducer of autophagic cell death.[1] Studies show that it activates the AMPK-mTOR signaling pathway.[1][3] The activation of AMPK and subsequent inhibition of mTOR signaling are critical steps that trigger autophagy.[3] Furthermore, experiments have shown that inhibiting the late stages of autophagy significantly enhances the anti-proliferative activities of iso-GNA in these cells.[1][2] In vivo studies using U87-derived xenografts confirmed that this compound effectively inhibits glioma growth.[1]
Non-Small-Cell Lung Carcinoma (NSCLC): In NSCLC cells, this compound induces a form of cell death that is independent of apoptosis.[4] This is particularly significant for overcoming drug resistance in cancers that have deficiencies in their apoptotic pathways.[4][5] The mechanism involves the induction of autophagy, characterized by the formation of autophagic vacuoles and increased conversion of LC3-I to LC3-II.[4] The anticancer effect of iso-GNA in NSCLC was confirmed in xenograft models, highlighting its potential as a chemotherapeutic agent for these types of tumors.[4]
Anti-Angiogenic Effects (HUVEC): this compound also exhibits strong anti-angiogenic properties. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs) induced by VEGF.[5] This action is mediated by targeting multiple signaling pathways crucial for angiogenesis, including VEGFR2, Akt, mitogen-activated protein kinase (MAPK), and focal adhesion kinase (FAK).[5]
Section 2: Comparison with Alternative Compounds: Gambogenic Acid
Gambogenic acid (GNA) is a closely related compound from the same natural source and is often studied for its anti-cancer properties. While both compounds show significant promise, their mechanisms can differ depending on the cancer type.
| Feature | This compound (iso-GNA) | Gambogenic Acid (GNA) |
| Primary Mechanism | Primarily induces autophagy in glioma and NSCLC cells.[1][4] | Induces both apoptosis and autophagy; effects are cell-line specific.[6][7] |
| Glioma (U87, U251) | Induces autophagic death via AMPK/mTOR pathway.[1] | Not as extensively studied in glioma compared to iso-GNA. |
| NSCLC | Induces apoptosis-independent autophagic cell death.[4] | In cisplatin-resistant NSCLC (A549/Cis), it induces G1 cell cycle arrest and apoptosis.[8][9] |
| Breast Cancer (MDA-MB-231) | Not extensively documented. | Suppresses growth by mediating apoptosis through death receptor and mitochondrial pathways.[6] |
| Other Mechanisms | Potent anti-angiogenic activity.[5] | Inhibits the pentose phosphate pathway in lung cancer; inhibits metastasis in choroidal melanoma via PI3K/Akt.[10][11] |
Section 3: Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are underpinned by its ability to modulate key cellular signaling pathways. Diagrams generated using Graphviz illustrate these mechanisms.
Caption: this compound pathway in glioma cells.
Caption: Autophagy induction workflow by this compound.
References
- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 3. karger.com [karger.com]
- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:887923-47-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Gambogenic Acid Induction of Apoptosis in a Breast Cancer Cell Line [journal.waocp.org]
- 7. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogenic acid exerts anticancer effects in cisplatin‑resistant non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid exhibits promising anticancer activity by inhibiting the pentose phosphate pathway in lung cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogenic acid induces cell growth inhibition, cell cycle arrest and metastasis inhibition in choroidal melanoma in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Natural Suppressor of VEGFR2 Signaling in Angiogenesis
A Comparative Guide for Researchers and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree, has emerged as a promising inhibitor of tumor angiogenesis.[1] This guide provides a comprehensive validation of iso-GNA's suppressive effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a critical pathway in the formation of new blood vessels that supply tumors with essential nutrients. Through a detailed comparison with established VEGFR2 inhibitors and supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Comparative Analysis of VEGFR2 Inhibitors
| Inhibitor | Type | VEGFR2 Kinase IC50 | Cell Proliferation (HUVEC) IC50 | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound (iso-GNA) | Natural Compound | Not Reported | Effective inhibition of HUVEC proliferation observed.[1] | Effectively inhibited tumor growth and angiogenesis in a xenograft nude mouse model of lung tumor.[1] |
| Sunitinib | Small Molecule (Multi-kinase inhibitor) | ~6.3 nM - 80 nM | ~10-100 nM | Significant tumor growth inhibition in various xenograft models. |
| Sorafenib | Small Molecule (Multi-kinase inhibitor) | ~6 nM - 90 nM | ~20-150 nM | Potent inhibition of tumor growth in multiple cancer models. |
Note: IC50 values for Sunitinib and Sorafenib are compiled from various studies and can vary depending on the specific assay conditions.
Experimental Validation of this compound's Anti-Angiogenic Effects
The anti-angiogenic activity of this compound has been validated through a series of in vitro and in vivo experiments. These assays collectively demonstrate its ability to interfere with key steps of the angiogenic process, from endothelial cell proliferation and migration to the formation of new vascular networks and the growth of tumors.
In Vitro Assays
| Experiment | Purpose | Key Findings with this compound |
| VEGFR2 Kinase Assay | To determine the direct inhibitory effect on VEGFR2 enzymatic activity. | While a specific IC50 is not reported, studies show iso-GNA suppresses the VEGFR2 signaling pathway, indicating an inhibitory effect on the kinase or its upstream activation.[1] |
| HUVEC Proliferation Assay | To assess the impact on the growth of human umbilical vein endothelial cells. | Iso-GNA was more effective in inhibiting the proliferation of HUVECs than A549 cancer cells.[1] |
| Cell Migration and Invasion Assays | To evaluate the effect on the motility of endothelial cells, a crucial step in angiogenesis. | Iso-GNA inhibited VEGF-induced migration and invasion in vitro.[1] |
| Tube Formation Assay | To model the formation of capillary-like structures by endothelial cells. | Iso-GNA inhibited VEGF-induced tube formation in vitro.[1] |
| Mouse Aortic Ring Sprouting Assay | An ex vivo model to study the formation of new blood vessels from a pre-existing vessel. | Iso-GNA inhibited VEGF-induced microvessel sprouting from mouse aortic rings.[1] |
In Vivo Models
| Model | Purpose | Key Findings with this compound |
| Zebrafish Embryo Model | A rapid in vivo screening model for angiogenesis inhibitors. | Demonstrated potent anti-angiogenic activity with low toxicity at appropriate concentrations.[1] |
| Matrigel Plug Assay | An in vivo assay to quantify the formation of new blood vessels induced by pro-angiogenic factors. | Iso-GNA suppressed neovascularization of implanted matrigel plugs.[1] |
| Xenograft Nude Mouse Model | To evaluate the anti-tumor and anti-angiogenic efficacy in a living organism. | In a lung tumor model, iso-GNA effectively inhibited tumor growth and tumor angiogenesis.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating VEGFR2 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR2 Kinase Assay
This assay is designed to measure the enzymatic activity of VEGFR2 and the inhibitory potential of test compounds.
-
Reagents and Materials: Recombinant human VEGFR2, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of this compound or control inhibitor is prepared in the kinase assay buffer.
-
Recombinant VEGFR2 enzyme is added to the wells of a 96-well plate.
-
The test compound is added to the wells and incubated with the enzyme.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of a compound on the growth of endothelial cells.
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or a control compound.
-
After an incubation period (e.g., 48-72 hours), a proliferation reagent (e.g., MTT or WST-1) is added to each well.
-
The reagent is converted by metabolically active cells into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
-
Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures.
-
Matrigel Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.
-
Procedure:
-
HUVECs are harvested and resuspended in a basal medium containing various concentrations of this compound or a control compound.
-
The cell suspension is then seeded onto the solidified Matrigel.
-
The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
The formation of tubes is observed and photographed using a microscope.
-
The extent of tube formation is quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.
-
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor and anti-angiogenic efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells (e.g., A549 lung cancer cells) are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives daily administration of this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle control.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for blood vessel density).
-
The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
-
References
comparative study of Isogambogenic acid and other Rho GTPase inhibitors
A Comparative Guide to Isogambogenic Acid and Other Rho GTPase Inhibitors for Researchers
This guide provides a detailed comparison of this compound and other prominent Rho GTPase inhibitors for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used to assess their inhibitory potential.
The Rho family of GTPases, a subfamily of the Ras superfamily, are small (~21 kDa) signaling proteins that act as molecular switches in a multitude of cellular processes.[1] Key members include RhoA, Rac1, and Cdc42.[1] These proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state.[2][3] This cycle is tightly controlled by three main classes of regulatory proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins activate Rho GTPases by facilitating the exchange of GDP for GTP.[1][3]
-
GTPase-Activating Proteins (GAPs): GAPs inactivate Rho GTPases by enhancing their intrinsic ability to hydrolyze GTP to GDP.[1][3]
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rho GTPases in the cytosol, preventing their activation.[2][3]
Once activated, Rho GTPases interact with a variety of downstream effector proteins, such as Rho-associated coiled-coil forming kinase (ROCK) and p21-activated kinase (PAK), to regulate critical cellular functions.[4][5] These functions include organizing the actin cytoskeleton, cell migration, cell polarity, and cell cycle progression.[4][6] Given their central role in these processes, dysregulation of Rho GTPase signaling is implicated in numerous diseases, particularly in cancer, where they contribute to tumor growth, invasion, and metastasis.[2][4][7] This makes Rho GTPases and their regulators attractive targets for therapeutic intervention.
References
- 1. Rho family of GTPases - Wikipedia [en.wikipedia.org]
- 2. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 5. What are Rho GTPase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Rho GTPase Signaling in Health and Disease: A Complex Signaling Network: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Isogambogenic Acid: A Potent Inducer of Autophagic Cell Death in Cancer Cells
A Comparative Guide to Understanding its Mechanism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound, has emerged as a significant agent in cancer research due to its ability to induce a non-apoptotic form of programmed cell death known as autophagy. This guide provides a comprehensive comparison of iso-GNA's effects with the well-established autophagy inducer, rapamycin, supported by experimental data to confirm the pivotal role of autophagy in iso-GNA-induced cell death.
Performance Comparison: this compound vs. Rapamycin
The following tables summarize the cytotoxic and autophagic effects of this compound in comparison to rapamycin across various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | A549 | Non-Small-Cell Lung | ~5-15 | 24 | [1] |
| This compound | H460 | Non-Small-Cell Lung | ~5-15 | 24 | [1] |
| This compound | U251 | Glioma | ~3-4 | 24 | [2] |
| This compound | U87 | Glioma | ~3-4 | 24 | [2] |
| Rapamycin | U87MG | Glioma | 0.1 | Not Specified | [3] |
| Rapamycin | LN229 | Glioma | 0.125 | Not Specified | [3] |
| Rapamycin | A549 | Non-Small-Cell Lung | 100 (nmol/L) | 24 | [4] |
| Rapamycin | Ca9-22 | Oral Cancer | ~15 | 24 | [5] |
Table 2: Induction of Autophagy Markers
| Compound | Cell Line | Marker | Observation | Citation |
| This compound | A549, H460 | LC3-II | Increased expression | [1] |
| This compound | A549, H460 | Beclin-1 | Increased expression | [1] |
| This compound | A549, H460 | Atg7 | Increased expression | [1] |
| This compound | A549, H460 | Atg5-Atg12 complex | Increased expression | [1] |
| Rapamycin | U118-MG | LC3-II/I ratio | Increased ratio | [6] |
| Rapamycin | U118-MG | Beclin-1 | Increased expression | [6] |
| Rapamycin | Neuroblastoma cells | LC3-II/LC3-I ratio | Significantly elevated | [7] |
| Rapamycin | Neuroblastoma cells | Beclin-1 | Significantly elevated | [7] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Compound | Cancer Cell Line | Administration | Observation | Citation |
| This compound | A549 (NSCLC) | 20 mg/kg, i.v. | Significant reduction in tumor volume and weight | [1] |
| Rapamycin | KLN-205 (NSCLC) | Not Specified | Tumor volume reduced from 1290 mm³ to 246 mm³ | [8] |
| Rapamycin | Osteosarcoma | Not Specified | Suppressed tumor growth | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, H460, U87, U251) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) or rapamycin for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Autophagy Markers
-
Cell Lysis: After treatment with this compound or rapamycin, wash the cells with ice-old PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, Beclin-1, Atg7, p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Autophagic Cell Death
Caption: this compound inhibits the Akt/mTOR pathway, leading to the induction of autophagy and subsequent autophagic cell death.
Experimental Workflow for Confirming Autophagy-Mediated Cell Death
Caption: Workflow to confirm that this compound-induced cell death is mediated by autophagy.
Conclusion
The data presented in this guide strongly support the role of autophagy in this compound-induced cell death. Iso-GNA effectively inhibits the proliferation of various cancer cell lines, including those resistant to apoptosis, by inducing autophagic cell death.[1] Its mechanism of action involves the inhibition of the pro-survival Akt/mTOR signaling pathway.[1] The cytotoxic effects of iso-GNA are comparable to or, in some cases, more potent than the established autophagy inducer rapamycin. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other autophagy-inducing compounds in cancer therapy.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapamycin‐induced autophagy sensitizes A549 cells to radiation associated with DNA damage repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 6. Rapamycin Inhibits Glioma Cells Growth and Promotes Autophagy by miR-26a-5p/DAPK1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapamycin inhibits tumor growth of human osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogenic Acid: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of isogambogenic acid against standard chemotherapeutic agents. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.
Executive Summary
This compound, a natural compound, has demonstrated significant anti-cancer properties in various preclinical models. Its efficacy stems from its ability to induce programmed cell death, including apoptosis and autophagy, in cancer cells. This guide presents a side-by-side comparison of its cytotoxic effects with those of established chemotherapeutic drugs such as cisplatin, 5-fluorouracil (5-FU), oxaliplatin, and temozolomide. It is important to note that direct head-to-head comparative studies are limited, and the data presented herein is a synthesis of findings from separate research publications. While this compound shows promise, further research is required to ascertain its relative efficacy and potential role in clinical settings.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.
Disclaimer: The IC50 values presented below are collated from different studies. Direct comparison should be made with caution as experimental conditions such as cell passage number, reagent sources, and incubation times can vary between studies, influencing the results.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Lung Cancer | A549 | This compound | ~5-15 | [1] |
| H460 | This compound | ~5-15 | [1] | |
| A549 | Gambogic Acid | 16.19 ± 0.26 | [2] | |
| NCI-H460 | Gambogic Acid | 11.87 ± 0.21 | [2] | |
| A549/Cis (Cisplatin-resistant) | Gambogenic Acid | Potent Inhibition | ||
| Gastrointestinal Cancer | BGC-823, MKN-28, LOVO, SW-116 | Gambogic Acid | (Not specified) | [3] |
| Breast Cancer | MCF-7 | Gambogic Acid | 1.46 | [4] |
| Hepatocellular Carcinoma | Bel-7402 | Gambogic Acid Derivative | 0.045 | [4] |
| SMMC-7721 | Gambogic Acid Derivative | 0.73 | [4] | |
| Bel-7404 | Gambogic Acid Derivative | 1.25 | [4] | |
| QGY-7701 | Gambogic Acid Derivative | 0.12 | [4] | |
| HepG2 | Gambogic Acid Derivative | 0.067 | [4] | |
| Glioma | U87, U251 | Temozolomide | IC50 values vary widely depending on the study and exposure time. | [5][6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and other chemotherapeutic agents are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis and autophagy.
-
Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, LC3-II) overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for comparing the efficacy of this compound and standard chemotherapeutic agents.
Caption: Proposed signaling pathway for this compound-induced cancer cell death.
References
- 1. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Low Toxicity of Isogambogenic Acid at Effective Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (IGA), a natural compound isolated from the resin of Garcinia hanburyi, has garnered significant interest for its potent anti-cancer and anti-angiogenic properties. A critical aspect of its therapeutic potential lies in its toxicity profile, particularly its effect on non-cancerous cells at concentrations where it exhibits therapeutic efficacy. This guide provides a comprehensive comparison of the cytotoxicity of this compound against cancerous and normal cells, benchmarked against its structural analog, Gambogic acid (GA), and the standard chemotherapeutic agent, Doxorubicin.
Executive Summary
Experimental data indicates that this compound is a potent cytotoxic agent against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range. While direct comparative studies on a wide array of normal human cell lines are limited for IGA, data from its close structural analog, Gambogic acid, demonstrates a favorable selectivity for cancer cells over normal cells. This suggests a wide therapeutic window for IGA, a crucial characteristic for a promising drug candidate. In contrast, the conventional chemotherapeutic drug, Doxorubicin, exhibits a narrower therapeutic window with significant toxicity to normal cells. This guide presents the available data to support the low toxicity of this compound at its effective therapeutic concentrations.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Gambogic acid, and Doxorubicin in various human cancer and non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, is a key indicator of a compound's cancer-specific cytotoxicity. A higher SI value suggests greater selectivity for cancer cells.
| This compound (IGA) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 0.1544 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | [1] | |
| BGC-83 | Gastric Carcinoma | 0.04327 | [1] | |
| U251 | Glioblastoma | ~3-4 | [2] | |
| U87 | Glioblastoma | ~3-4 | [2] |
| Gambogic Acid (GA) - Comparator | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. PBMCs | Reference |
| K562 | Leukemia | - | Selectively induces death in K562 over normal MNCs | [3] | |
| T47D | Breast Cancer | - | High Apoptotic Potential | [4] | |
| 293T | Embryonic Kidney (Normal) | - | Moderate Apoptotic Potential | [4] | |
| HUVEC | Umbilical Vein Endothelial (Normal) | - | Low Apoptotic Potential | [4] | |
| HMEC | Mammary Epithelial (Normal) | - | No Apoptotic Potential | [4] | |
| PBMCs | Peripheral Blood Mononuclear Cells (Normal) | >1.14 (toxic concentration) | - | [5] |
Note: A definitive IC50 for GA in PBMCs was not provided in the reference; however, it was noted that concentrations above 1.14 µM caused cell death, while lower concentrations promoted proliferation.
| Doxorubicin - Standard Chemotherapeutic | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. HK-2) | Reference |
| MCF-7 | Breast Cancer | 2.50 | >8 | [6] | |
| HeLa | Cervical Cancer | 2.92 | >6.85 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | >1.64 | [6] | |
| A549 | Lung Cancer | >20 | <1 | [6] | |
| HK-2 | Kidney (Normal) | >20 | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound, Gambogic acid, or Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of the test compound and controls (vehicle, lysis control for maximum LDH release).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the lysis control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Signaling Pathway for IGA-Induced Autophagic Cell Death
Caption: IGA-induced autophagic cell death pathway via AMPK/mTOR signaling.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. selleckchem.com [selleckchem.com]
Isogambogenic Acid's Angiogenic Inhibition: A Comparative Analysis Across Endothelial Cell Types
For Immediate Release
A detailed comparative analysis reveals the nuanced effects of Isogambogenic acid (iso-GNA), a natural compound derived from Garcinia hanburyi, on different endothelial cell types. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of iso-GNA's anti-angiogenic properties, highlighting its differential impact on Human Umbilical Vein Endothelial Cells (HUVECs) and Brain Microvascular Endothelial Cells (BMECs). The findings underscore the importance of cell-type-specific considerations in the development of anti-angiogenic therapies.
This compound, a known anti-tumor agent, exerts its effects primarily through the inhibition of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. Our analysis, based on a compilation of existing experimental data, focuses on the compound's influence on key angiogenic processes: cell viability, proliferation, migration, and tube formation.
Comparative Effects on HUVECs and BMECs
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used model in angiogenesis research. Studies show that iso-GNA significantly inhibits VEGF-induced proliferation, migration, invasion, and tube formation in HUVECs.[1][2][3] The underlying mechanism for these effects is the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] Iso-GNA has been observed to decrease the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt, ERK, and p38 kinases.[1]
Direct studies on the effect of this compound on Brain Microvascular Endothelial Cells (BMECs) are limited. However, research on a closely related derivative, Gambogic amide (GA-amide), provides valuable insights into its potential effects on the brain endothelium. A study on normal human brain microvascular endothelial cells (NhECs), a relevant model for the blood-brain barrier, demonstrated that GA-amide inhibits proliferation, induces apoptosis, and hinders migration and tube formation.[3] Notably, this inhibition of angiogenesis was also linked to the suppression of the VEGF/VEGFR2 pathway.[3] The parent compound, Gambogic acid (GA), has been shown to cross the blood-brain barrier, suggesting that these compounds can indeed reach and act upon the brain vasculature.[2]
While direct comparative quantitative data between iso-GNA on HUVECs and GA-amide on NhECs is not available from a single study, the qualitative effects on key angiogenic processes appear to be consistent, with both compounds demonstrating potent anti-angiogenic activity through the VEGFR2 pathway.
Data on the effects of this compound on Coronary Artery Endothelial Cells (CAECs) is currently unavailable in the scientific literature. However, given that the VEGFR2 signaling pathway is a common mediator of angiogenesis in various endothelial cell types, it is plausible that iso-GNA would exert similar inhibitory effects on CAECs. Further research is warranted to confirm this hypothesis and to understand any potential cardiotoxic effects. The parent compound, Gambogic acid, has been investigated for its cardioprotective effects in myocardial infarction models, where it was found to reduce inflammation and inhibit the NF-κB/p38 pathway.[4] This suggests a complex interaction with the cardiovascular system that requires further elucidation for iso-GNA.
Data Presentation
Table 1: Comparative Effects of this compound and its Derivative on Different Endothelial Cell Types
| Parameter | Human Umbilical Vein Endothelial Cells (HUVECs) - Iso-GNA | Brain Microvascular Endothelial Cells (BMECs/NhECs) - GA-amide | Coronary Artery Endothelial Cells (CAECs) - Iso-GNA |
| Cell Viability/Proliferation | Inhibition of VEGF-induced proliferation.[1] | Inhibition of proliferation (IC50 = 0.1740 μM).[3] | Data not available. |
| Cell Migration | Inhibition of VEGF-induced migration.[1] | Significant inhibition of migration after 6 and 12 hours.[3] | Data not available. |
| Tube Formation | Inhibition of VEGF-induced tube formation.[1] | Inhibition of angiogenesis (tube formation).[3] | Data not available. |
| Apoptosis | Data not available for iso-GNA, but GA induces apoptosis.[2] | Induction of apoptosis.[3] | Data not available. |
| Key Signaling Pathway | Suppression of VEGFR2 phosphorylation and downstream signaling (Akt, ERK, p38).[1] | Suppression of VEGF and VEGFR2 expression, and downstream AKT/mTOR and PLCγ/Erk1/2 pathways.[3] | Likely involves VEGFR2 pathway (Hypothesized). |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Endothelial cells (HUVECs or NhECs) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Gambogic amide. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Wound Healing/Migration Assay
-
Cell Seeding: Endothelial cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compound at various concentrations is added.
-
Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: The width of the wound is measured, and the migration rate is calculated based on the closure of the wound over time compared to the control.
Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: The plate is incubated for a period of 4 to 24 hours to allow for the formation of capillary-like structures.
-
Image Acquisition: The formation of tube-like structures is observed and photographed under a microscope.
-
Analysis: The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length.
Mandatory Visualization
Caption: Signaling pathway of this compound's anti-angiogenic effects.
Caption: Workflow for in vitro comparative analysis of this compound.
References
- 1. A comparative study on the anti-angiogenic effects of DNA-damaging and cytoskeletal-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic amide inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid exerts cardioprotective effects in a rat model of acute myocardial infarction through inhibition of inflammation, iNOS and NF-κB/p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Isogambogenic Acid's Inhibitory Actions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has demonstrated promising anti-cancer properties. Its mechanism of action is primarily attributed to the induction of autophagic cell death and the inhibition of angiogenesis. This guide provides a comparative analysis of the inhibitory actions of iso-GNA, focusing on its specificity and potential molecular targets. While a comprehensive kinase selectivity panel for this compound is not yet publicly available, data from studies on its close structural analog, gambogic acid (GA), offers significant insights into its potential inhibitory profile.
Comparative Inhibitory Activity
This compound has been shown to inhibit the growth of various cancer cell lines. The following table summarizes the available IC50 values for iso-GNA against different cell lines. For comparative purposes, data on the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by its analog gambogic acid is also included, suggesting a likely key target for this class of compounds.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| This compound | U87 Glioma Cells | MTT Assay | ~3-4 µM | [1] |
| This compound | U251 Glioma Cells | MTT Assay | ~3-4 µM | [1] |
| Gambogic acid | VEGFR2 | In vitro Kinase Assay | 12 pM |
Signaling Pathway Modulation
This compound has been demonstrated to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary pathway identified is the AMPK-mTOR pathway. Furthermore, based on studies with the closely related gambogic acid, the VEGFR2 signaling cascade is a significant target.
AMPK-mTOR Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) in glioma cells.[1] This dual action leads to the induction of autophagy and subsequent cell death.
VEGFR2 Signaling Pathway
Studies on gambogic acid, a structural analog of this compound, have demonstrated potent inhibition of VEGFR2, a key receptor tyrosine kinase in angiogenesis. This inhibition blocks downstream signaling through pathways involving c-Src, FAK, Akt, and ERK.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the inhibitory actions of this compound. The following sections provide outlines of key experimental protocols.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins within the targeted signaling pathways.
Protocol:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Inhibition Assay (Generic Workflow)
This type of assay is essential for determining the direct inhibitory effect of a compound on a specific kinase.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity, primarily through the modulation of the AMPK-mTOR signaling pathway. While direct, comprehensive data on its kinase selectivity is currently lacking, studies on its close analog, gambogic acid, strongly suggest that VEGFR2 is a potent target. This indicates a dual mechanism of action for this compound: direct induction of autophagic cell death in cancer cells and inhibition of tumor-associated angiogenesis.
To fully elucidate the specificity of this compound's inhibitory actions, further research is imperative. A comprehensive kinome-wide screening would provide a detailed map of its on-target and off-target activities, which is crucial for its development as a therapeutic agent. Such studies would not only confirm its primary targets but also potentially reveal novel mechanisms of action and guide its clinical application to ensure both efficacy and safety. Researchers are encouraged to perform selectivity profiling to build a more complete picture of this promising natural product's therapeutic potential.
References
Isogambogenic Acid: A Preclinical Contender in Cancer and Inflammation Therapeutics
For Immediate Release
Shanghai, China – December 7, 2025 – Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of the Garcinia hanburyi tree, is demonstrating significant therapeutic potential in preclinical studies, particularly in the fields of oncology and inflammation. This guide provides a comparative analysis of this compound's performance against its well-studied structural analog, gambogic acid (GA), and other relevant natural compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of its current preclinical standing.
Anti-Cancer Potential: A Tale of Two Xanthones
Both this compound and gambogic acid, caged xanthones from the same natural source, exhibit potent anti-cancer activities through various mechanisms. Preclinical data highlights their ability to induce cell death, inhibit tumor growth, and modulate key signaling pathways involved in cancer progression.
This compound has shown notable efficacy in preclinical models of glioma and non-small-cell lung carcinoma (NSCLC).[1][2] In glioma cells, it induces autophagic cell death through the activation of the AMPK-mTOR signaling pathway.[1][3] A key finding in NSCLC models is that iso-GNA triggers apoptosis-independent autophagic cell death, suggesting its potential in treating cancers that have developed resistance to apoptosis-based therapies.[2] In vivo studies have confirmed these anti-tumor effects, demonstrating significant inhibition of tumor growth in xenograft models.[1][2]
Gambogic acid, being more extensively studied, has a broader documented anti-cancer profile. It has demonstrated efficacy against a wide array of cancers, including breast, lung, colon, prostate, and pancreatic cancers.[4][5][6][7] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of multiple oncogenic signaling pathways such as PI3K/Akt and NF-κB.[4][6] Furthermore, gambogic acid has shown promise in combination therapies, enhancing the efficacy of conventional chemotherapeutic agents like gemcitabine.
Comparative Efficacy in Oncology
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Glioma (U87 & U251 cells, U87 xenograft) | Induces autophagic cell death via AMPK-mTOR activation; inhibits tumor growth in vivo. | [1][3] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | Induces apoptosis-independent autophagic cell death. | [2] | |
| Gambogic Acid | Breast Cancer (MCF-7, MDA-MB-231) | Induces apoptosis, inhibits invasion and metastasis. | [4][6] |
| Lung Cancer (A549, H1299, NCI-H1993 xenograft) | Inhibits tumor growth, enhances gemcitabine efficacy, downregulates MET signaling. | [5] | |
| Colon Cancer (SW620) | Suppresses cell proliferation and invasion via PI3K/AKT pathway. | [4] | |
| Prostate Cancer (PC3 xenograft) | Inhibits angiogenesis and tumor growth by suppressing VEGFR2 signaling. | [8][9] |
Signaling Pathway of this compound in Glioma
Anti-Inflammatory Properties: Emerging Evidence
The therapeutic potential of compounds from Garcinia hanburyi extends to inflammatory conditions. While direct preclinical studies on the anti-inflammatory effects of this compound are limited, research on the crude extract and the closely related gambogic acid suggests a strong potential for this class of molecules.
An ethyl acetate extract of Garcinia hanburyi demonstrated significant anti-inflammatory, analgesic, and antipyretic activities in rodent models.[3][10] The extract was effective in reducing acute inflammation in models of ear and paw edema, and also showed efficacy in a subchronic inflammatory model.[3][10] These effects are postulated to be mediated through the inhibition of prostaglandin biosynthesis.[3]
Gambogic acid has been more specifically investigated for its anti-inflammatory properties. In a murine model of collagen-induced arthritis, gambogic acid reduced arthritic scores and lowered the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Its mechanism in this context is linked to the PI3K/Akt signaling pathway.[4] Further studies in a rat model of rheumatoid arthritis also showed that gambogic acid suppressed inflammation, with evidence pointing towards the regulation of the PI3K/Akt/mTOR signaling pathway.[5]
For comparison, chlorogenic acid, a well-studied natural anti-inflammatory compound, has been shown to reduce the expression of pro-inflammatory cytokines in various in vivo and in vitro models, often through the modulation of the NF-κB and JAK/STAT pathways.[11][12][13]
Comparative Anti-Inflammatory Activity
| Compound/Extract | Model | Key Findings | Reference |
| Garcinia hanburyi Extract | Rat ear and paw edema, cotton pellet granuloma | Inhibits acute and subchronic inflammation; antipyretic and analgesic effects. | [3][10] |
| Gambogic Acid | Murine collagen-induced arthritis | Decreases arthritic scores and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via PI3K/Akt pathway. | [4] |
| Rat rheumatoid arthritis | Suppresses inflammation via PI3K/Akt/mTOR pathway. | [5] | |
| Chlorogenic Acid | Dextran sulphate sodium (DSS)-induced colitis in mice | Attenuates colitis symptoms and suppresses pro-inflammatory cytokine expression. | [11][12] |
| Lipopolysaccharide (LPS)-stimulated macrophages | Inhibits the production of pro-inflammatory cytokines. | [13] |
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Metabolic Disorders: An Area for Future Investigation
Currently, there is a notable lack of direct preclinical evidence on the therapeutic potential of this compound in metabolic disorders. However, extracts from the Garcinia genus, particularly those containing hydroxycitric acid (HCA), have been investigated for their effects on weight management and metabolic parameters.
Garcinia cambogia extract, rich in HCA, has been shown in some preclinical studies to reduce body weight gain and fat accumulation in high-fat diet-fed rodents.[14][15] The proposed mechanism involves the inhibition of ATP citrate lyase, an enzyme involved in fatty acid synthesis. However, results from human clinical trials on the efficacy of Garcinia cambogia for weight loss have been mixed.[2]
As a point of comparison, chlorogenic acid has demonstrated more consistent positive effects on metabolic health in preclinical models. Studies in diabetic and obese mice have shown that chlorogenic acid can improve glucose tolerance, reduce insulin resistance, and ameliorate hepatic steatosis.[8][9] Its mechanisms are thought to involve the modulation of glucose and lipid metabolism, reduction of inflammation, and beneficial alterations to the gut microbiota.[1][9][16]
Given the anti-inflammatory properties of the Garcinia hanburyi family of compounds and the known link between chronic inflammation and metabolic syndrome, investigating the effects of this compound in this therapeutic area presents a promising avenue for future research.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to assess the cytotoxic effects of compounds like this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
To evaluate the in vivo anti-cancer efficacy of this compound, a tumor xenograft model is frequently employed.
-
Cell Implantation: Human cancer cells (e.g., U87 glioma cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: The mice are then randomized into treatment and control groups. This compound is administered via a specific route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for signaling pathway components).
Conclusion
This compound has emerged as a promising natural compound with significant anti-cancer and potential anti-inflammatory properties in preclinical settings. Its unique mechanism of inducing autophagy-dependent cell death in some cancer models warrants further investigation, especially for cancers resistant to conventional therapies. While it shares a common origin and structural similarities with the more extensively studied gambogic acid, this compound possesses distinct bioactivities that make it a compelling candidate for further drug development. Future research should focus on elucidating its efficacy and mechanisms of action in a broader range of cancer types, exploring its anti-inflammatory potential in more detail, and initiating investigations into its effects on metabolic disorders.
References
- 1. Chlorogenic Acid’s Role in Metabolic Health: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risks Associated with the Use of Garcinia as a Nutritional Complement to Lose Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, analgesic and antipyretic activities of the extract of gamboge from Garcinia hanburyi Hook f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effects of gambogic acid in murine collagen‑induced arthritis through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gambogic acid suppresses inflammation in rheumatoid arthritis rats via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 7. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorogenic Acid Improves High Fat Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chlorogenic acid improves glucose tolerance, lipid metabolism, inflammation and microbiota composition in diabetic db/db mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Enhanced anti-inflammatory activity of chlorogenic acid via folic acid-TPGS-modified liposomes encapsulation: characterization and In vivo evaluation on colitis mice [frontiersin.org]
- 12. Enhanced anti-inflammatory activity of chlorogenic acid via folic acid-TPGS-modified liposomes encapsulation: characterization and In vivo evaluation on colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. <em>Garcinia cambogia</em> water extract alleviates insulin resistance and hepatic lipid accumulation in mice fed a high-fat diet | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. caringsunshine.com [caringsunshine.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Isogambogenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Isogambogenic acid is readily available. This guidance is based on the known cytotoxic properties of the compound and general safety protocols for handling potent and cytotoxic natural products. This compound is a natural product isolated from Resina Garciniae (Garcinia hanburyi) and has demonstrated cytotoxicity against cancer cell lines. Therefore, it should be handled with extreme care to minimize exposure.
Hazard Identification and Risk Assessment
This compound is considered a cytotoxic compound and, as such, presents a significant health risk. The primary routes of exposure are inhalation of aerosols, skin contact, and ingestion. Due to its cytotoxic nature, it may have mutagenic, and teratogenic effects. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[1][2][3]
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves tested for chemotherapy drug resistance.[3][4] | Provides a robust barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[5] | Protects skin and personal clothing from contamination by spills or aerosols. |
| Eye and Face Protection | Safety goggles with side shields and a full-face shield.[1] | Protects against splashes and aerosols entering the eyes or contacting the face. |
| Respiratory Protection | An N95 respirator is the minimum requirement. For procedures that may generate significant aerosols, a powered air-purifying respirator (PAPR) is recommended.[2] | Prevents inhalation of airborne particles of the cytotoxic compound. |
Engineering Controls
All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a designated containment device.
| Control Measure | Description |
| Primary Containment | A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) should be used for all manipulations.[3] |
| Designated Area | The area where this compound is handled should be clearly marked with warning signs indicating the presence of a cytotoxic compound. |
Safe Handling and Operational Plan
A strict protocol should be followed for all procedures involving this compound.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Unpack the compound within a BSC or fume hood.
-
Wear appropriate PPE during unpacking.
Preparation of Stock Solutions:
-
Perform all calculations and prepare all necessary materials before entering the containment device.
-
Work on a disposable, plastic-backed absorbent pad to contain any potential spills.[6]
-
Slowly add solvent to the powdered compound to avoid generating dust or aerosols.
-
Cap and seal the stock solution container securely.
-
Wipe the exterior of the container with a deactivating solution (e.g., 70% ethanol) before removing it from the containment device.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep it in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, which is typically in a refrigerator or freezer for long-term stability.
Spill Management
A spill kit specifically for cytotoxic compounds must be readily available.
| Spill Size | Procedure |
| Small Spill (within containment) | 1. Absorb the spill with a chemo-absorbent pad. 2. Clean the area with a deactivating agent, followed by a detergent and water. 3. Dispose of all contaminated materials as cytotoxic waste. |
| Large Spill (outside containment) | 1. Evacuate the area immediately and restrict access. 2. Alert institutional safety personnel. 3. Don appropriate PPE, including respiratory protection, before re-entering the area. 4. Use a cytotoxic spill kit to contain and clean up the spill according to the kit's instructions. |
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[7][8]
Waste Segregation:
-
Sharps: Needles, syringes, and contaminated glassware should be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[4]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a purple or yellow bin).[7]
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a sealed, labeled container for hazardous chemical waste disposal. Do not pour down the drain.
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Ensure all waste containers are securely sealed and properly labeled with "Cytotoxic Waste" and the chemical name.
-
Follow your institution's and local regulations for the collection and disposal of cytotoxic waste. This typically involves incineration at a licensed facility.[7][8]
Experimental Protocol: General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. epa.gov [epa.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. gerpac.eu [gerpac.eu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
